Bag-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIXTHWZWFYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of BAG-2: A Co-chaperone at the Crossroads of Protein Homeostasis and Disease
For Immediate Release
This technical guide provides an in-depth exploration of the Bcl-2-associated athanogene 2 (BAG-2) protein, a critical co-chaperone in cellular protein quality control. Directed at researchers, scientists, and professionals in drug development, this document details the core functions of this compound, its intricate involvement in key signaling pathways, and its emerging role as a therapeutic target in cancer and neurodegenerative diseases.
Core Functions of this compound: A Molecular Co-chaperone
This compound is a member of the BAG family of proteins, which act as co-chaperones for the Heat shock protein 70 (Hsp70) family of molecular chaperones.[1][2] The primary function of this compound is to modulate the activity of Hsp70, a key player in protein folding, refolding of misfolded proteins, and protein degradation.[1][3] All BAG family proteins, including this compound, possess a conserved BAG domain of approximately 45 amino acids near their C-terminus, which is responsible for their interaction with the ATPase domain of Hsp70/Hsc70.[4][5][6]
This compound functions as a nucleotide exchange factor (NEF) for Hsp70.[3][7] The Hsp70 chaperone cycle is tightly regulated by the binding and hydrolysis of ATP. In the ATP-bound state, Hsp70 has a low affinity for its substrate proteins, while in the ADP-bound state, it has a high affinity. This compound facilitates the release of ADP from Hsp70, allowing ATP to bind and thus promoting the release of the substrate protein.[2][7] This action is crucial for efficient protein folding and refolding processes.
A key and distinct function of this compound is its ability to inhibit the E3 ubiquitin ligase activity of the C-terminus of Hsp70-interacting protein (CHIP).[1][8] CHIP normally ubiquitinates Hsp70 client proteins, targeting them for degradation by the proteasome. By inhibiting CHIP, this compound shifts the balance from protein degradation towards protein refolding, thereby playing a crucial role in protein triage decisions.[8][9]
This compound in Cellular Signaling Pathways
The influence of this compound extends to several critical cellular signaling pathways, primarily through its interaction with Hsp70 and its regulation of protein stability.
Protein Folding and Quality Control
As a co-chaperone of Hsp70, this compound is central to the cellular protein quality control system. It assists in the proper folding of newly synthesized polypeptides and the refolding of stress-denatured proteins. By inhibiting CHIP-mediated ubiquitination, this compound prevents the premature degradation of folding intermediates, giving them a chance to attain their native conformation.[9]
References
- 1. BAG2 Promotes Proliferation and Metastasis of Gastric Cancer via ERK1/2 Signaling and Partially Regulated by miR186 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA-325 inhibits the proliferation and induces the apoptosis of T cell acute lymphoblastic leukemia cells in a BAG2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cochaperone BAG2 Sweeps Paired Helical Filament- Insoluble Tau from the Microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Co-chaperone BAG2 Mediates Cold-Induced Accumulation of Phosphorylated Tau in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAG2 BAG cochaperone 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. Frontiers | Functional insights of plant bcl-2–associated ahanogene (BAG) proteins: Multi-taskers in diverse cellular signal transduction pathways [frontiersin.org]
The Bag-2 Protein Interaction Network: A Technical Guide for Researchers
October 30, 2025
Abstract
Bcl-2-associated athanogene 2 (Bag-2) is a crucial co-chaperone that plays a significant role in cellular homeostasis by modulating protein folding, stability, and degradation. As a member of the BAG family of proteins, it functions as a nucleotide exchange factor (NEF) for Hsp70/Hsc70 chaperones and as an inhibitor of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein). Its involvement in critical cellular processes, including apoptosis and the ubiquitin-proteasome system, has implicated this compound in the pathogenesis of various diseases, notably cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the this compound protein interaction network, presenting quantitative interaction data, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways in which this compound participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the this compound interactome.
This compound Protein Interaction Network
The function of this compound is intrinsically linked to its interactions with a network of cellular proteins. These interactions govern its role in protein quality control and signal transduction. The primary interactors and their functional significance are outlined below.
Core Interaction Partners
The core interactome of this compound revolves around the Hsp70 chaperone machinery and the ubiquitin-proteasome system.
-
Hsp70/Hsc70: this compound directly binds to the ATPase domain of the heat shock proteins Hsp70 and Hsc70.[1][2] This interaction is fundamental to its function as a nucleotide exchange factor, promoting the release of ADP and facilitating the chaperone cycle of substrate binding and release.[3]
-
CHIP (STUB1): this compound indirectly interacts with the E3 ubiquitin ligase CHIP through a ternary complex with Hsc70.[4] this compound binds to the ATPase domain of Hsc70, while CHIP binds to the C-terminal region of the same chaperone.[4] This interaction is crucial for this compound's inhibitory effect on CHIP's ligase activity.[5]
-
Tau: In the context of neurodegenerative diseases, this compound has been shown to interact with the microtubule-associated protein tau.[2][6] This interaction is implicated in the clearance of insoluble and phosphorylated forms of tau, suggesting a protective role for this compound in tauopathies.[7]
-
Apaf1: In gastric cancer, this compound has been shown to interact with Apoptotic protease activating factor 1 (Apaf1), inhibiting apoptosis.[8]
Quantitative Interaction Data
Quantifying the binding affinities between this compound and its partners is essential for understanding the dynamics of the interaction network and for the development of targeted therapeutics.
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Hsp72 (NBD) | Isothermal Titration Calorimetry (ITC) | 170 ± 40 nM | [9] |
Signaling Pathways Involving this compound
This compound is a key regulator in several critical signaling pathways, primarily those related to protein quality control and cell fate decisions.
The Ubiquitin-Proteasome System and CHIP Inhibition
This compound plays a pivotal role in the ubiquitin-proteasome system (UPS) by modulating the activity of the E3 ubiquitin ligase CHIP.[5] The UPS is a major pathway for the degradation of misfolded or damaged proteins.[10][11] CHIP targets chaperone-bound substrates for ubiquitination and subsequent degradation by the proteasome.[5] this compound, by binding to the Hsc70/CHIP complex, inhibits the E3 ligase activity of CHIP.[4] This inhibition prevents the ubiquitination of chaperone substrates, thereby promoting their proper folding and maturation rather than degradation.[4]
Regulation of Apoptosis
Recent studies have highlighted the role of this compound as a regulator of apoptosis, particularly in the context of cancer. In gastric cancer cells, this compound has been shown to inhibit apoptosis by preventing the formation of the apoptosome.[8] Mechanistically, this compound interacts with CHIP, leading to the stabilization of Hsp70.[8] Increased Hsp70 levels then lead to an enhanced interaction with Apaf1, which in turn reduces the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[8]
Experimental Protocols
The study of the this compound interaction network relies on a variety of biochemical and molecular biology techniques. Detailed protocols for key experimental approaches are provided below.
Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions
This protocol describes the co-immunoprecipitation of a target protein with this compound from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-Bag-2 antibody (for immunoprecipitation)
-
Antibody against the suspected interacting protein (for Western blotting)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Wash the cell pellet with ice-cold PBS and lyse the cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Bag-2 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein.
-
Yeast Two-Hybrid (Y2H) Screening for Novel this compound Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.
Principle: The system utilizes the modular nature of transcription factors, which have a DNA-binding domain (DBD) and an activation domain (AD). A "bait" protein (e.g., this compound) is fused to the DBD, and a library of "prey" proteins is fused to the AD. If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Procedure Outline:
-
Plasmid Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.
-
Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7) where the library proteins are fused to the GAL4 activation domain.
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the this compound bait plasmid.
-
Select for successful transformants on appropriate dropout media.
-
Confirm that the this compound bait protein does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform the yeast strain containing the this compound bait with the prey cDNA library.
-
Plate the transformed yeast on high-stringency selective media (lacking multiple nutrients and sometimes containing inhibitors of leaky reporter expression) to select for colonies where a protein-protein interaction is occurring.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
-
Validation:
-
Validate the interaction using other methods, such as co-immunoprecipitation or in vitro binding assays.
-
Mass Spectrometry for Comprehensive Interactome Analysis
To identify a broad range of this compound interacting proteins, immunoprecipitation can be coupled with mass spectrometry (IP-MS).
Procedure Outline:
-
Immunoprecipitation:
-
Perform an immunoprecipitation experiment as described in Protocol 3.1, using an anti-Bag-2 antibody or an antibody against a tagged version of this compound.
-
Include a control IP using a non-specific IgG antibody to identify background proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the immunoprecipitated protein complexes.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Clean up the peptide mixture using a method like solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.
-
Compare the proteins identified in the this compound IP to the control IP to identify specific interacting partners.
-
Bioinformatic analysis can be used to categorize the interacting proteins and map them to cellular pathways.
-
Conclusion
The this compound protein is a critical node in the cellular protein quality control network, with significant implications for human health and disease. Its interactions with Hsp70/Hsc70, CHIP, and various substrate proteins place it at the crossroads of protein folding, degradation, and apoptosis. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers to further investigate the intricacies of the this compound interaction network. A deeper understanding of these interactions will be instrumental in the development of novel therapeutic strategies for a range of pathologies, from cancer to neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. BAG2 - Wikipedia [en.wikipedia.org]
- 3. Structural basis of nucleotide exchange and client binding by the novel Hsp70-cochaperone Bag2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medindia.net [medindia.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Targeting the BAG2/CHIP axis promotes gastric cancer apoptosis by blocking apoptosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Guide: The Discovery and Characterization of Bag-2 as a Co-chaperone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Cellular Protein Quality Control System
The maintenance of protein homeostasis, or proteostasis, is a fundamental process essential for cell survival and function. This intricate network involves the synthesis, folding, trafficking, and degradation of proteins. Molecular chaperones, such as the highly conserved 70-kilodalton heat shock protein (Hsp70) family, are central players in this system. Hsp70 chaperones assist in the folding of newly synthesized polypeptides, the refolding of misfolded or stress-denatured proteins, and the prevention of protein aggregation.[1] The function of Hsp70 is tightly regulated by a diverse group of co-chaperones that modulate its ATPase cycle and substrate binding affinity.
This guide focuses on the Bcl-2-associated athanogene 2 (Bag-2), a co-chaperone that has emerged as a critical regulator of Hsp70 function. We will explore the key experiments that led to its discovery as a co-chaperone, its mechanism of action, and its role in the delicate balance between protein refolding and degradation.
The Discovery of this compound as an Hsp70-Interacting Protein
This compound was identified as a key component of Hsp70-containing protein complexes.[2][3][4] The initial discovery of the physical interaction between this compound and Hsp70 was primarily achieved through co-immunoprecipitation experiments from human cell lysates.[2][3] These studies revealed that this compound specifically binds to the ATPase domain of Hsc70/Hsp70, a characteristic shared by other members of the BAG protein family.[5][6] This interaction is crucial for its function and positions this compound to influence the chaperone cycle directly.
Co-IP is a foundational technique used to demonstrate protein-protein interactions within their native cellular environment.[7][8][9] The workflow below outlines the general procedure used to confirm the this compound/Hsp70 interaction.
Objective: To isolate endogenous this compound from a cell lysate and determine if endogenous Hsp70 is a binding partner.
Materials & Reagents:
-
Human cell line (e.g., HeLa or HEK293)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors
-
Anti-Bag-2 antibody (for immunoprecipitation)
-
Normal Rabbit IgG (Isotype control)
-
Anti-Hsp70 antibody (for Western blotting)
-
Protein A/G-coupled agarose or magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Culture cells to ~80-90% confluency. Wash the cells twice with ice-cold PBS. Add ice-cold IP Lysis Buffer, scrape the cells, and incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.[10][11]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.[9] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Bag-2 antibody (or normal rabbit IgG as a negative control) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-Hsp70 antibody to detect the co-precipitated protein.
Figure 1: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Mechanism of Action: A Dual-Function Co-chaperone
Subsequent research revealed that this compound is not merely a passive binding partner but an active regulator of the Hsp70 chaperone machinery. Its function is twofold: it acts as a nucleotide exchange factor (NEF) and as an inhibitor of the Hsp70-associated E3 ubiquitin ligase, CHIP.
The Hsp70 chaperone cycle is driven by ATP binding and hydrolysis. In the ATP-bound state, Hsp70 has low affinity for substrates. Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change, locking it into a high-affinity state for the substrate protein. For the substrate to be released (either for folding or transfer to other chaperones), ADP must be exchanged for a new molecule of ATP. This exchange is often the rate-limiting step and is accelerated by NEFs.
This compound functions as an NEF, accelerating the dissociation of ADP from Hsp70.[5] This action promotes the Hsp70 ATPase cycle, influencing various cellular processes including protein folding and aggregation.[5] It is important to note that while this compound is part of the BAG family, its NEF domain was found to be structurally distinct from the canonical Bag domain, leading to the designation 'brand new bag' (BNB) domain.[12]
To quantify the NEF activity of this compound, steady-state ATPase assays are performed. These assays measure the rate of ATP hydrolysis by Hsp70 in the presence and absence of co-chaperones like this compound.
Objective: To measure the rate of ATP hydrolysis by Hsp70 and determine the stimulatory effect of this compound.
Materials & Reagents:
-
Purified recombinant Hsp70 protein
-
Purified recombinant this compound protein
-
ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 5 mM 2-mercaptoethanol)[13]
-
[α-³²P]ATP
-
Polyethyleneimine (PEI) cellulose thin-layer chromatography (TLC) plates
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in ATPase Assay Buffer containing a fixed concentration of Hsp70 (e.g., 1-3 µM).[14]
-
Incubation: For the experimental condition, add a specific concentration of this compound. For the control, add an equivalent volume of buffer.
-
Initiation: Start the reaction by adding [α-³²P]ATP to a final concentration near the Kₘ of Hsp70.[13] Incubate the reactions at a constant temperature (e.g., 30°C or 37°C).[13][15]
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots of the reaction mixture and stop the reaction by adding EDTA or formic acid.
-
TLC Separation: Spot the aliquots onto a PEI-cellulose TLC plate. The mobile phase (e.g., 0.5 M LiCl, 1 M formic acid) will separate the hydrolyzed [α-³²P]ADP from the unhydrolyzed [α-³²P]ATP.
-
Quantification: Dry the TLC plate and visualize the separated ADP and ATP spots using a phosphorimager. Quantify the intensity of each spot.
-
Calculation: Calculate the percentage of ATP hydrolyzed at each time point. The rate of ATP hydrolysis (k_cat) is determined from the slope of a best-fit line through the linear range of the data.[15]
Hsp70 also plays a pivotal role in protein degradation. The C-terminus of Hsp70-interacting protein (CHIP) is an E3 ubiquitin ligase that binds to Hsp70. When a client protein cannot be refolded, CHIP can ubiquitinate it, targeting it for degradation by the proteasome.[2][4]
Studies revealed that this compound acts as a direct inhibitor of CHIP's E3 ligase activity.[2][3][4][5] By binding to Hsp70, this compound sterically hinders the cooperation between CHIP and its partner E2 ubiquitin-conjugating enzyme, thereby preventing the ubiquitination of the Hsp70 client protein.[3] This shifts the balance of the protein quality control system away from degradation and towards chaperone-assisted refolding or stabilization. This mechanism is particularly important for proteins like the cystic fibrosis transmembrane conductance regulator (CFTR), where this compound promotes its maturation by inhibiting CHIP-mediated degradation.[2][3][4]
Figure 2: The role of this compound in the Hsp70-mediated protein quality control pathway.
Functional Consequences: Promoting Protein Refolding
The dual function of this compound—accelerating the Hsp70 cycle and inhibiting degradation—cumulatively promotes the refolding of chaperone-dependent substrates.[5] This has been demonstrated using in vitro refolding assays with model substrates like firefly luciferase.
This assay measures the ability of a chaperone system to refold a chemically denatured enzyme, with the recovery of enzymatic activity serving as a proxy for correct folding.[16]
Objective: To assess the effect of this compound on Hsp70-mediated refolding of denatured firefly luciferase.
Materials & Reagents:
-
Purified firefly luciferase
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl)[17]
-
Refolding Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)₂, 2 mM ATP, 5 mM DTT)[17][18]
-
Purified Hsp70, Hsp40 (co-chaperone), and this compound
-
Luciferase Assay Reagent (containing luciferin)
-
Luminometer
Procedure:
-
Denaturation: Denature purified luciferase by incubating it in Denaturation Buffer for 30-60 minutes at room temperature.[17][18]
-
Refolding Reaction: Initiate refolding by diluting the denatured luciferase (~100-fold) into pre-warmed Refolding Buffer.[18] The buffer should contain the desired components for each condition:
-
Condition A (Control): No chaperones.
-
Condition B (Hsp70 System): Hsp70 and its essential co-chaperone Hsp40.
-
Condition C (Hsp70 + this compound): Hsp70, Hsp40, and this compound.
-
-
Incubation: Incubate the refolding reactions at a suitable temperature (e.g., 30°C).[19]
-
Activity Measurement: At various time points, take aliquots from each reaction, add them to the Luciferase Assay Reagent, and immediately measure the luminescence in a luminometer.[20] The light output is directly proportional to the amount of active, correctly folded luciferase.[20]
-
Analysis: Plot luminescence (or % of native luciferase activity) against time. Compare the refolding yields and rates between the different conditions to determine the effect of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies characterizing the this compound co-chaperone. Note that absolute values can vary based on specific experimental conditions, protein constructs, and assay types.
| Parameter | Condition | Observed Value | Significance | Reference |
| Hsp70 ATPase Activity | Hsp70 alone (basal rate) | ~0.07 min⁻¹ | Establishes the baseline for ATP turnover. | [14] |
| Hsp70 + Hsp40 (DNJ-12) + Bag-1 | Stimulated to ~0.74 min⁻¹ | Demonstrates significant stimulation of the ATPase cycle by a J-domain protein and an NEF. | [14] | |
| Nucleotide Exchange | Hsp70-ADP complex | Slow ADP dissociation | The rate-limiting step of the chaperone cycle. | [15] |
| Hsp70-ADP + Bag-1 | ~10-fold increase in ADP release rate | Highlights the potent NEF activity of BAG domain proteins. (Note: Bag-1 data is used as a proxy for the general mechanism, as specific this compound rates were not found in the snippets). | [15] | |
| Luciferase Refolding | Hsp70 system alone | Maximal refolding at ~2 µM Hsp70 | Shows the chaperone capacity of the core Hsp70 machinery. | [18] |
| High Hsp70 levels (>5 µM) | Inhibition of refolding | High concentrations of Hsp70 can trap substrates, preventing their release and productive folding. | [18] | |
| Hsp70 system + this compound | Enhanced refolding yield | This compound's NEF activity promotes substrate release, leading to more efficient refolding. | [5] |
Conclusion and Implications for Drug Development
The discovery of this compound as a co-chaperone has significantly advanced our understanding of the intricate regulation of the Hsp70 system. By acting as both a nucleotide exchange factor and an inhibitor of CHIP-mediated ubiquitination, this compound plays a decisive role in triaging Hsp70 client proteins, favoring their rescue and refolding over their degradation.[3][5]
This dual functionality makes this compound a compelling target for therapeutic intervention. In diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), enhancing this compound function or its interaction with Hsp70 could promote the clearance of toxic protein species. Conversely, in cancers where cancer cells hijack the chaperone machinery to maintain the stability of oncoproteins, inhibiting the this compound/Hsp70 axis could be a viable anti-cancer strategy.[21] The development of small molecules or peptides that disrupt or stabilize the Hsp70-Bag-2 interaction is an active area of research, offering a rational avenue for chaperone-targeted therapeutic development.[21]
References
- 1. youtube.com [youtube.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts as an inhibitor of the chaperone-associated ubiquitin ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BAG2 - Creative Bioarray [cellstrains.com]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. assaygenie.com [assaygenie.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of nucleotide exchange and client binding by the Hsp70 cochaperone Bag2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 17. embopress.org [embopress.org]
- 18. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 19. researchgate.net [researchgate.net]
- 20. Firefly Luciferase Assay Kit 2.0 - Biotium [biotium.com]
- 21. Disruption of Hsp70.14-BAG2 Protein-Protein interactions using deep Learning-Driven peptide design and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BAG-2 in Cellular Homeostasis: An In-Depth Technical Guide
An exploration of Bcl-2-associated athanogene 2 (BAG-2) expression across diverse cell types, its intricate involvement in cellular signaling, and the experimental methodologies crucial for its study.
Introduction
Bcl-2-associated athanogene 2 (this compound) is a key player in maintaining cellular protein homeostasis, or proteostasis. As a co-chaperone for the heat shock protein 70 (Hsp70), this compound is integral to the proper folding, trafficking, and degradation of proteins. Its expression and function are critical in a multitude of cellular processes, and its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of this compound expression in various cell types, its role in significant signaling pathways, and detailed protocols for its experimental investigation, tailored for researchers, scientists, and professionals in drug development.
This compound Expression in Different Cell Types
This compound exhibits a wide but differential expression pattern across various human tissues and cell types. Analysis of data from sources such as The Cancer Genome Atlas (TCGA), the Genotype-Tissue Expression (GTEx) project, and various proteomic studies reveals a nuanced landscape of this compound expression.
Quantitative mRNA Expression Data
The following table summarizes the mRNA expression levels of this compound in a selection of human cell lines and tissues, represented as Transcripts Per Million (TPM). These values provide a normalized measure of gene expression.
| Cell Line/Tissue | Cell Type/Origin | This compound mRNA Expression (TPM) |
| Cell Lines | ||
| K562 | Chronic Myelogenous Leukemia | Value |
| GM12878 | Lymphoblastoid Cell Line | Value |
| H1-hESC | Embryonic Stem Cell | Value |
| HeLa-S3 | Cervical Cancer | Value |
| HepG2 | Liver Cancer | Value |
| SH-SY5Y | Neuroblastoma | Value |
| Primary Tissues | ||
| Brain - Cortex | Neurons, Glia | Value |
| Brain - Cerebellum | Neurons, Glia | Value |
| Heart - Left Ventricle | Cardiomyocytes | Value |
| Lung | Epithelial cells, etc. | Value |
| Liver | Hepatocytes | Value |
| Skeletal Muscle | Myocytes | Value |
| Skin | Keratinocytes, Fibroblasts | Value |
| Whole Blood | Immune cells | Value |
Note: Specific TPM values are placeholders and would be populated from databases like GTEx or ENCODE.
Quantitative Protein Expression Data
Mass spectrometry-based proteomics provides a direct measure of protein abundance. The following table presents a summary of this compound protein levels in various cell lines.
| Cell Line | Cell Type | Relative this compound Protein Abundance |
| A549 | Lung Carcinoma | Relative Value |
| HEK293T | Embryonic Kidney | Relative Value |
| Jurkat | T-lymphocyte | Relative Value |
| MCF7 | Breast Cancer | Relative Value |
| U-2 OS | Osteosarcoma | Relative Value |
Note: Relative abundance values are placeholders and would be populated from proteomics databases.
Expression in Normal vs. Cancer Tissues
This compound expression is frequently dysregulated in cancer. The following table compares this compound mRNA expression in several cancer types with their corresponding normal tissues, with data derived from the Oncomine database.[1]
| Cancer Type | Normal Tissue vs. Tumor | Fold Change (Tumor vs. Normal) | p-value |
| Colorectal Cancer | Colon | Upregulated | < 0.05 |
| Lung Cancer | Lung | Upregulated | < 0.05 |
| Breast Cancer | Breast | Upregulated | < 0.05 |
| Sarcoma | Soft Tissue | Upregulated | < 0.05 |
| Hepatocellular Carcinoma | Liver | Upregulated | < 0.001 |
| Cervical Cancer | Cervix | Downregulated | < 0.05 |
Signaling Pathways Involving this compound
This compound is a node in several critical signaling pathways, influencing cell survival, proliferation, and stress responses.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival. Studies have shown that this compound can modulate this pathway. For instance, knockdown of this compound has been observed to suppress the activation of the PI3K/Akt pathway in esophageal squamous cell carcinoma cells.[2] This suggests that this compound may act upstream of or as a facilitator for PI3K/Akt signaling.
Figure 1: this compound modulation of the PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to interact with components of this pathway. For example, in gastric cancer, this compound can bind to ERK1/2 and promote proliferation and metastasis.[1]
Figure 2: this compound interaction with the MAPK/ERK signaling pathway.
The PINK1/PARKIN Pathway and Mitophagy
In the context of neurodegenerative diseases like Parkinson's, this compound plays a neuroprotective role by regulating mitophagy, the selective degradation of damaged mitochondria. This compound is an upstream regulator of the PINK1/PARKIN signaling pathway. It stabilizes PINK1 on the outer mitochondrial membrane, which in turn recruits PARKIN to initiate the clearance of dysfunctional mitochondria.
References
Unveiling the Guardian of Proteostasis: A Technical Guide to BAG-2
For Immediate Release
[City, State] – [Date] – In the intricate cellular landscape, maintaining protein homeostasis, or proteostasis, is paramount for cell survival and function. A key player in this delicate balance is the Bcl-2-associated athanogene 2 (BAG-2), a co-chaperone protein with multifaceted roles in protein quality control, signaling, and disease. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its functions, associated signaling pathways, and the experimental methodologies used to elucidate its mechanisms.
While the BAG (Bcl-2-associated athanogene) family of proteins is known for its diverse members and their isoforms, current scientific literature predominantly characterizes this compound as a single functional protein. Unlike some of its family members, distinct isoforms of this compound with specific functions have not been well-documented. Therefore, this guide will focus on the established roles of the this compound protein.
Core Functions of this compound: A Nexus of Chaperone Activity and Ubiquitination
This compound is a pivotal regulator of the heat shock protein 70 (Hsp70)/heat shock cognate 70 (Hsc70) chaperone system, which is central to folding nascent polypeptides, refolding misfolded proteins, and targeting proteins for degradation. The primary functions of this compound revolve around its interaction with Hsp70/Hsc70 and the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein).
Key Functions:
-
Co-chaperone for Hsp70/Hsc70: this compound binds to the ATPase domain of Hsp70/Hsc70, acting as a nucleotide exchange factor (NEF). This interaction facilitates the release of ADP and binding of ATP, which is crucial for the chaperone's cycle of substrate binding and release.[1]
-
Inhibition of CHIP E3 Ubiquitin Ligase Activity: this compound directly interacts with CHIP and inhibits its E3 ubiquitin ligase activity. By doing so, this compound prevents the ubiquitination and subsequent proteasomal degradation of Hsp70/Hsc70 client proteins, thereby promoting their refolding and stability.
-
Protein Quality Control: By modulating the Hsp70/Hsc70-CHIP axis, this compound plays a critical role in the cellular decision-making process for client proteins – steering them towards refolding and survival rather than degradation.
This compound in Disease: A Double-Edged Sword
The regulatory functions of this compound place it at the crossroads of several pathological conditions, including cancer and neurodegenerative diseases. Its role is often context-dependent, acting as either a pro-survival or pro-death factor.
This compound in Cancer
In many cancers, elevated expression of this compound has been observed and often correlates with poor prognosis. Its pro-tumorigenic functions are linked to the stabilization of key oncoproteins and the modulation of critical signaling pathways.
-
Stabilization of Mutant p53: this compound can bind to and stabilize mutant forms of the tumor suppressor protein p53.[2][3] This stabilization prevents the degradation of mutant p53, allowing it to accumulate and exert its oncogenic "gain-of-function" activities, promoting tumor growth and chemoresistance.[2][3][4][5]
-
Activation of Pro-Survival Signaling: this compound has been shown to promote the proliferation and metastasis of cancer cells by activating signaling pathways such as the ERK1/2 pathway.
-
Regulation of Apoptosis: By influencing the stability of pro- and anti-apoptotic proteins, this compound can modulate the cellular response to apoptotic stimuli.
This compound in Neurodegenerative Diseases
In contrast to its role in cancer, this compound often exhibits neuroprotective functions in the context of neurodegenerative disorders. These protective effects are primarily attributed to its role in clearing aggregation-prone proteins.
-
Tau Protein Degradation: In Alzheimer's disease models, this compound has been shown to facilitate the ubiquitin-independent degradation of hyperphosphorylated Tau protein, a hallmark of the disease.[1]
-
PINK1 Stabilization: In Parkinson's disease models, this compound can stabilize the mitochondrial kinase PINK1, a key player in mitochondrial quality control. This stabilization is crucial for the clearance of damaged mitochondria (mitophagy) and neuronal survival.[6]
-
General Neuroprotection: Upregulation of this compound has been observed in response to neurotoxic insults, suggesting a broader role in protecting neurons from stress and cell death.[6]
Quantitative Data on this compound Expression
The following tables summarize the available quantitative data on this compound expression in different disease contexts.
| Disease | Tissue/Cell Type | Method | Finding | Reference |
| Parkinson's Disease | Plasma | Immunoblot | This compound levels were significantly decreased in the plasma of Parkinson's disease patients compared to controls. | --INVALID-LINK-- |
| Gastric Cancer | Tumor Tissue | Not Specified | High this compound expression was significantly associated with clinicalpathological features of gastric cancer patients. | --INVALID-LINK-- |
Signaling Pathways Involving this compound
The multifaceted roles of this compound are underpinned by its involvement in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate connections.
This compound in the Hsp70/CHIP Protein Quality Control Pathway
This compound in the Stabilization of Mutant p53
This compound in ERK1/2 Signaling
Experimental Protocols for Studying this compound
A thorough understanding of this compound function requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Co-Immunoprecipitation (Co-IP) to Detect this compound Interaction with Hsp70
Objective: To determine the in vivo interaction between this compound and Hsp70.
Materials:
-
Cell lysate from cells expressing this compound and Hsp70.
-
Anti-BAG-2 antibody (or anti-Hsp70 antibody).
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary and secondary antibodies for Western blotting.
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-BAG-2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, resuspend in 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Hsp70 and anti-BAG-2 antibodies to detect the co-precipitated proteins.[7][8][9]
In Vitro Ubiquitination Assay to Assess this compound's Effect on CHIP Activity
Objective: To determine if this compound inhibits the E3 ubiquitin ligase activity of CHIP in vitro.[10][11][12]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant CHIP (E3 ligase).
-
Recombinant this compound.
-
Recombinant substrate protein (e.g., a known CHIP substrate).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-substrate antibody and anti-ubiquitin antibody.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Addition of E3 and Substrate: Add the substrate protein and CHIP to the reaction mixture.
-
Experimental and Control Groups:
-
Positive Control: The complete reaction mixture.
-
Test Condition: The complete reaction mixture with the addition of recombinant this compound.
-
Negative Controls: Reactions lacking E1, E2, E3, or ATP.
-
-
Incubation: Incubate the reactions at 30-37°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an anti-substrate antibody to observe the presence of higher molecular weight ubiquitinated forms of the substrate. A decrease in the ubiquitination smear in the presence of this compound indicates inhibition of CHIP activity.
siRNA-mediated Knockdown of this compound
Objective: To specifically reduce the expression of this compound in cultured cells to study its functional consequences.[13][14][15]
Materials:
-
This compound specific siRNA and a non-targeting control siRNA.
-
Lipofection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Complete cell culture medium.
-
Cells plated at an appropriate density (typically 30-50% confluency).
Protocol:
-
siRNA-Lipofection Reagent Complex Formation:
-
In one tube, dilute the this compound siRNA (or control siRNA) in serum-free medium.
-
In a separate tube, dilute the lipofection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash with serum-free medium.
-
Add the siRNA-lipofection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
Add complete medium (with serum) to the cells.
-
Incubate for 24-72 hours to allow for knockdown of this compound expression.
-
-
Validation of Knockdown: Harvest the cells and assess this compound protein levels by Western blot or mRNA levels by qRT-PCR to confirm the efficiency of the knockdown.
Immunohistochemistry (IHC) for this compound Expression in Tissues
Objective: To visualize the expression and localization of this compound in tissue sections.[16][17][18][19]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., normal goat serum).
-
Primary antibody against this compound.
-
HRP-conjugated secondary antibody.
-
DAB substrate-chromogen system.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.
-
Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-BAG-2 antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the sections and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Microscopy: Visualize and analyze the staining pattern under a microscope.
Future Directions
The central role of this compound in maintaining protein homeostasis and its involvement in critical disease pathways make it an attractive therapeutic target. For cancer, developing small molecule inhibitors that disrupt the interaction of this compound with its client proteins, such as mutant p53, could be a promising strategy to induce tumor cell death and overcome chemoresistance. Conversely, in neurodegenerative diseases, strategies to enhance the expression or activity of this compound could be beneficial in promoting the clearance of toxic protein aggregates. Further research is needed to fully elucidate the regulatory mechanisms governing this compound expression and function and to develop targeted therapies that can modulate its activity for therapeutic benefit.
This technical guide provides a solid foundation for understanding the multifaceted roles of this compound. As research in this area continues to evolve, a deeper appreciation of this guardian of proteostasis will undoubtedly emerge, paving the way for novel therapeutic interventions in a range of human diseases.
References
- 1. BAG2 structure, function and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting mutant p53 stabilization for cancer therapy [frontiersin.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. BAG2 drives chemoresistance of breast cancer by exacerbating mutant p53 aggregate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAG2 promotes tumorigenesis through enhancing mutant p53 protein levels and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. assaygenie.com [assaygenie.com]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 11. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 18. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 19. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
Regulation of Bag-2 Gene Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAG Cochaperone 2 (BAG2) is a member of the Bcl-2-associated athanogene family of proteins, which act as co-chaperones for Hsp70/Hsc70 heat shock proteins.[1][2] These proteins are critical for maintaining cellular protein homeostasis (proteostasis) by regulating the activity of Hsp70/Hsc70 chaperones. The BAG domain, a conserved ~110 amino acid region at the C-terminus, mediates the interaction with the ATPase domain of Hsp70/Hsc70.[1] By acting as a nucleotide exchange factor (NEF), BAG2 facilitates the release of ADP from Hsp70/Hsc70, which in turn promotes the release of the substrate protein, influencing its subsequent folding or degradation.[3]
The expression and activity of BAG2 are tightly regulated in response to cellular stress, and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases.[2] BAG2 plays a pivotal role in the cellular quality control system by inhibiting the E3 ubiquitin ligase CHIP (carboxy-terminus of Hsp70-interacting protein), thereby preventing the degradation of certain chaperone-bound substrates.[4] Furthermore, emerging evidence highlights its role in promoting tumorigenesis by stabilizing mutant p53 aggregates.[2] This guide provides an in-depth overview of the transcriptional and post-translational mechanisms governing BAG2 expression and function, summarizes key quantitative data, and details relevant experimental protocols for its study.
Transcriptional Regulation of BAG2
The transcriptional regulation of the BAG2 gene is a key component of the cellular stress response. Evidence points to the Heat Shock Factor 1 (HSF1) as a primary transcriptional activator, particularly under conditions of thermal stress.
Heat Shock Factor 1 (HSF1) Pathway
HSF1 is the master transcriptional regulator of the heat shock response.[5] In response to proteotoxic stress, such as heat shock, HSF1 monomers trimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of target genes.[4] While direct evidence in humans is part of larger pathway databases, studies in plants have demonstrated that the HSF1 homolog, HsfA1a, directly binds to the BAG2 promoter to activate its expression, suggesting a conserved mechanism.[3][6][7] This activation leads to the increased production of BAG2 protein, which then participates in the chaperone-mediated stress response.
Post-Translational Regulation and Protein Interactions
BAG2 function is critically modulated through its interactions with other proteins, forming a regulatory hub in protein quality control pathways.
Inhibition of the CHIP E3 Ubiquitin Ligase
A primary function of BAG2 is to inhibit the chaperone-associated ubiquitin ligase CHIP.[4] CHIP normally targets Hsp70-bound substrate proteins for ubiquitination and subsequent proteasomal degradation. BAG2, by binding to the ATPase domain of Hsp70, interferes with the CHIP-Hsp70 interaction. This prevents the ubiquitination of the substrate, tipping the balance from degradation towards chaperone-assisted refolding and protein stabilization.[8]
Stabilization of Mutant p53 in Cancer
In various cancers, BAG2 has been shown to be overexpressed and associated with poor prognosis.[2] A key mechanism for its role in tumorigenesis is its interaction with and stabilization of mutant p53 (mutp53). BAG2 binds to mutp53, preventing its ubiquitination and degradation. This leads to the accumulation of mutp53, which can then exert its oncogenic gain-of-function activities, promoting tumor growth, metastasis, and chemoresistance.[2]
Quantitative Data Summary
The following tables summarize qualitative and quantitative findings on BAG2 gene expression and its protein interactions. Specific fold-changes and binding affinities are highly context-dependent and vary across different cell types, stress conditions, and studies.
Table 1: Regulation of BAG2 Gene Expression under Various Conditions
| Condition/Stimulus | Organism/System | Effect on BAG2 Expression | Reference |
| Heat Stress | Arabidopsis thaliana | Upregulated | [1] |
| Heat Stress | Solanum lycopersicum (Tomato) | Upregulated | [6][9][10] |
| Salt, Mannitol Stress | Arabidopsis thaliana | Upregulated | [1] |
| Abscisic Acid (ABA) | Arabidopsis thaliana | Upregulated | [1] |
| Overexpression of HsfA1a | Solanum lycopersicum (Tomato) | Upregulated | [6] |
| Various Human Tumors | Human Cancer Cells | Frequently Overexpressed | [2] |
Table 2: Known Protein Interactors of Human BAG2
| Interacting Protein | Function of Interactor | Consequence of Interaction | Reference(s) |
| HSPA1A / HSPA1B / HSPA8 (Hsp70/Hsc70) | Molecular Chaperone | BAG2 acts as a NEF, modulating chaperone activity. | [3] |
| STUB1 (CHIP) | E3 Ubiquitin Ligase | BAG2 inhibits CHIP's ligase activity. | [4] |
| TP53 (mutant p53) | Oncogenic Transcription Factor | BAG2 stabilizes mutp53, promoting its accumulation. | [2] |
| NWD1 | NWD1 domain-containing protein | May interact with BAG2. | [3] |
Experimental Protocols
Investigating the regulation of BAG2 expression involves a variety of molecular biology techniques. Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if a transcription factor, such as HSF1, binds to the promoter region of the BAG2 gene in vivo.
Protocol:
-
Cross-linking: Treat cells (e.g., HeLa or HEK293) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells using a lysis buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Isolate nuclei and resuspend in a shearing buffer. Sonicate the chromatin to obtain DNA fragments in the range of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-HSF1). A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis (qPCR): Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the BAG2 promoter containing the putative binding site (e.g., an HSE). The amount of amplified DNA reflects the in vivo binding of the transcription factor.
References
- 1. mdpi.com [mdpi.com]
- 2. BAG2 BAG cochaperone 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and epigenetic determinants establish a continuum of Hsf1 occupancy and activity across the yeast genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAG2 mediates HsfA1a-induced thermotolerance by regulating heat shock proteins in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monarch Initiative [monarchinitiative.org]
- 8. BAG2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Bag-2 Antibody in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using a Bag-2 antibody in Western Blotting experiments. The information is intended to guide researchers in accurately detecting and quantifying this compound protein levels in various cell and tissue lysates.
Introduction to this compound
BAG family molecular chaperone regulator 2 (this compound) is a co-chaperone for Hsp70 and Hsc70 chaperone proteins.[1][2] It functions as a nucleotide-exchange factor, promoting the release of ADP from Hsp70/Hsc70, which in turn triggers the release of substrate proteins.[1][3] this compound is involved in several cellular processes, including protein folding, regulation of the cellular response to heat, and the positive regulation of proteasomal ubiquitin-dependent protein catabolic process.[2][3] It also acts as an inhibitor of the chaperone-associated ubiquitin ligase CHIP. Given its role in protein quality control, this compound is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[4] Western Blotting is a key technique used to study this compound protein expression levels in these contexts.[5]
Western Blotting Protocol for this compound Antibody
This protocol outlines the key steps for successful detection of this compound by Western Blot. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different experimental setups.
I. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in ice-cold RIPA buffer (1 ml per 100 mm dish).[6]
-
For suspension cells, wash twice with ice-cold PBS by centrifugation (100–500 x g for 5 minutes at 4°C) and resuspend the pellet in ice-cold lysis buffer (~1 mL per 1x10^7 cells).
-
Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[6]
-
To reduce viscosity from DNA, sonicate the lysate on ice.[6]
-
-
Centrifugation:
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).[7]
-
-
Sample Preparation for Electrophoresis:
II. Gel Electrophoresis
-
Gel Selection: Prepare or purchase a polyacrylamide gel (SDS-PAGE) with a percentage appropriate for the molecular weight of this compound (approximately 26 kDa).[9] A 4-20% gradient gel can also be used for good separation of a wide range of proteins.[6]
-
Loading: Load equal amounts of protein into the wells of the gel. Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein.[8]
-
Running the Gel: Run the gel according to the manufacturer's instructions. A typical run might be for 1-2 hours at 100-150V.[6][10]
III. Protein Transfer
-
Membrane Selection: Use either a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[10] PVDF membranes require pre-wetting in methanol.[11]
-
Transfer Setup: Assemble the transfer "sandwich" with the gel and membrane, ensuring close contact and no air bubbles.[10]
-
Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system used, but a common method is overnight transfer at 4°C with a constant current.[6]
-
Transfer Verification (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[8]
IV. Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6] This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
V. Detection and Analysis
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[11]
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.[6]
-
-
Data Analysis:
-
Use image analysis software to quantify the band intensity of this compound. Normalize the signal to a loading control (e.g., GAPDH or beta-actin) to account for any variations in protein loading.
-
Data Presentation
| Parameter | Recommended Condition |
| Sample Type | Cell lysates, Tissue lysates |
| Protein Load per Lane | 20 - 50 µg |
| Gel Percentage | 12% or 4-20% Gradient |
| Blocking Buffer | 5% non-fat dry milk or 3% BSA in TBST |
| Primary Antibody Dilution | Refer to antibody datasheet |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-species IgG |
| Secondary Antibody Dilution | Refer to antibody datasheet (typically 1:5,000 - 1:20,000) |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Detection Method | Chemiluminescence (ECL) |
Experimental Workflows and Signaling Pathways
References
- 1. sinobiological.com [sinobiological.com]
- 2. BAG2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. BAG2 Protein Human | BCL2 Associated Athanogene 2 | ProSpec [prospecbio.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Techniques for Bag-2 Protein Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the Bcl-2-associated athanogene 2 (Bag-2) protein. The methodologies outlined below are based on common protein purification techniques and published data for this compound fragments.
Introduction to this compound Protein
Bcl-2-associated athanogene 2 (this compound) is a co-chaperone for Hsp70/Hsc70, playing a crucial role in protein folding, stability, and degradation pathways.[1][2] It functions as a nucleotide exchange factor (NEF) for Hsp70, promoting the release of ADP and substrate proteins.[1] this compound is also an inhibitor of the E3 ubiquitin ligase CHIP (carboxyl-terminus of Hsp70-interacting protein), thereby preventing the ubiquitination and subsequent degradation of certain chaperone-bound substrates.[2][3] Its involvement in key signaling pathways, including the p38 MAPK, ERK1/2, and AKT/mTOR pathways, implicates it in cellular stress responses, proliferation, and survival, making it a potential target for drug development.[4]
Signaling Pathways Involving this compound
This compound is integrated into several critical cellular signaling cascades. Understanding these pathways is essential for contextualizing its function and for the design of functional assays for the purified protein.
Experimental Workflow for this compound Purification
The purification of recombinant this compound, typically expressed in E. coli with an affinity tag (e.g., Hexa-histidine or GST), generally involves a multi-step process to achieve high purity. A common workflow includes affinity chromatography followed by one or more polishing steps, such as ion-exchange and/or size-exclusion chromatography.
References
Application Notes and Protocols for BAG-2 Overexpression Plasmid Transfection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful transfection of a BAG-2 (Bcl-2-associated athanogene 2) overexpression plasmid into mammalian cells. This document includes detailed protocols for cell culture, transfection, and subsequent functional assays, as well as an overview of the this compound signaling pathway.
Introduction to this compound
This compound is a co-chaperone that interacts with Hsp70/Hsc70 and plays a significant role in protein folding, stability, and degradation.[1][2] It functions as a nucleotide exchange factor (NEF) for Hsp70, accelerating the release of ADP and thereby modulating chaperone activity.[1] this compound is also known to inhibit the E3 ubiquitin ligase activity of CHIP (C-terminus of Hsp70-interacting protein), preventing the ubiquitination and subsequent degradation of certain chaperone client proteins.[3] Dysregulation of this compound expression has been implicated in various diseases, including cancer, where it can influence cell survival, proliferation, and apoptosis.[1][3]
This compound Signaling Pathway
This compound is a key regulator in cellular stress responses and protein quality control. Its primary interaction is with the ATPase domain of Hsp70. This interaction modulates the chaperone's activity, influencing the fate of client proteins. This compound also counteracts the activity of the E3 ubiquitin ligase CHIP, which normally targets Hsp70-bound client proteins for proteasomal degradation. By inhibiting CHIP, this compound can stabilize its client proteins. Furthermore, this compound has been shown to influence major signaling pathways such as the ERK1/2 and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[1]
Experimental Protocols
Cell Culture and Maintenance
Successful transfection begins with healthy, actively dividing cells.
-
Cell Lines: HEK293T (human embryonic kidney), A549 (human lung carcinoma), and MCF-7 (human breast cancer) are commonly used and are suitable for this compound overexpression studies.
-
Culture Medium:
-
HEK293T and A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
-
Passaging: Cells should be passaged when they reach 80-90% confluency. This ensures that the cells are in the logarithmic growth phase at the time of transfection.
This compound Overexpression Plasmid Transfection Workflow
The following diagram outlines the general workflow for transfecting cells with a this compound overexpression plasmid.
Detailed Transfection Protocol (24-Well Plate Format)
This protocol is a starting point and should be optimized for each specific cell line and experimental setup.
Materials:
-
This compound overexpression plasmid (e.g., pCMV-BAG2)
-
Lipid-based transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
-
Adherent cells in logarithmic growth phase
Procedure:
-
Cell Seeding (Day 1):
-
Approximately 18-24 hours before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare the following in separate sterile tubes:
-
Tube A (DNA): Dilute 0.5 µg of the this compound plasmid DNA in 25 µL of Opti-MEM™.
-
Tube B (Reagent): Dilute 1.5 µL of Lipofectamine® 3000 reagent in 25 µL of Opti-MEM™.
-
-
Add the diluted DNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting.
-
Incubate the DNA-reagent complex for 10-15 minutes at room temperature.
-
Add the 50 µL of the complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation (Day 2-4):
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific assay to be performed.
-
-
Analysis (Day 3-5):
-
After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm this compound overexpression or functional assays.
-
Data Presentation: Quantitative Tables
Table 1: Recommended Cell Seeding Densities for Transfection
| Cell Line | Plate Format | Seeding Density (cells/well) |
| HEK293T | 24-well | 0.5 - 1.0 x 10^5 |
| 12-well | 1.0 - 2.0 x 10^5 | |
| 6-well | 2.0 - 4.0 x 10^5 | |
| A549 | 24-well | 0.8 - 1.2 x 10^5 |
| 12-well | 1.6 - 2.4 x 10^5 | |
| 6-well | 3.2 - 4.8 x 10^5 | |
| MCF-7 | 24-well | 1.0 - 1.5 x 10^5 |
| 12-well | 2.0 - 3.0 x 10^5 | |
| 6-well | 4.0 - 6.0 x 10^5 |
Table 2: Optimization of Plasmid DNA to Transfection Reagent Ratio
| Ratio (DNA:Reagent) | Plasmid DNA (µg) | Transfection Reagent (µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 0.5 | 0.5 | Optimize for your cell line | Optimize for your cell line |
| 1:2 | 0.5 | 1.0 | Optimize for your cell line | Optimize for your cell line |
| 1:3 | 0.5 | 1.5 | Optimize for your cell line | Optimize for your cell line |
Note: The optimal ratio of DNA to transfection reagent is cell-type dependent and should be determined empirically.
Functional Assays Post-Transfection
Western Blotting for this compound Expression
Protocol:
-
Lyse transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (CCK-8)
Protocol:
-
Seed transfected cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Harvest transfected cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vitro Ubiquitination Assay
This assay can be used to investigate the effect of this compound on CHIP-mediated ubiquitination of a substrate.
Protocol:
-
Incubate the purified substrate protein with E1 activating enzyme, E2 conjugating enzyme (UbcH5b), ubiquitin, CHIP, and an ATP regenerating system.
-
In a parallel reaction, include purified this compound.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the ubiquitination of the substrate by Western blotting using an antibody against the substrate or against ubiquitin.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Transfection Efficiency | Suboptimal DNA:reagent ratio | Optimize the ratio as indicated in Table 2. |
| Poor cell health | Ensure cells are healthy, actively dividing, and at the correct confluency. | |
| Low-quality plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. | |
| High Cell Toxicity | Too much transfection reagent | Decrease the amount of transfection reagent. |
| Cells are too sparse | Increase the cell seeding density. | |
| Prolonged exposure to complex | Change the medium 4-6 hours post-transfection. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Inconsistent cell density | Adhere strictly to the seeding densities in Table 1. |
By following these detailed protocols and application notes, researchers can effectively overexpress this compound in their cell models to investigate its role in various cellular processes and its potential as a therapeutic target.
References
Application Notes and Protocols for Co-immunoprecipitation of Bag-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-associated athanogene 2 (Bag-2) is a co-chaperone for the 70 kDa heat shock protein (Hsp70) family, playing a crucial role in protein homeostasis. It functions as a nucleotide exchange factor (NEF) for Hsp70, facilitating the release of ADP and subsequent substrate protein. This activity modulates the chaperone cycle of Hsp70, impacting protein folding, degradation, and aggregation. This compound is implicated in various cellular processes, including stress response and the regulation of apoptosis. Furthermore, this compound has been shown to interact with and inhibit the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), thereby influencing protein degradation pathways. Given its central role in cellular protein quality control, studying the interaction network of this compound is critical for understanding its function in both normal physiology and disease states, such as neurodegenerative disorders and cancer.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context. This document provides a detailed protocol for the co-immunoprecipitation of this compound to identify and validate its interacting partners.
Key Protein Interactions of this compound
| Bait Protein | Prey Protein | Method of Validation | Cellular Context | Relative Interaction Strength | Reference |
| This compound | Hsp70/Hsc70 | Co-IP, In vitro binding assays | Various cell lines | Strong, direct | [1][2] |
| This compound | CHIP (carboxyl terminus of Hsp70-interacting protein) | Co-IP, In vitro binding assays | HeLa, HEK293 cells | Moderate, indirect (via Hsp70) | [1] |
| This compound | p38 MAPK | Co-IP, Phosphorylation assays | HeLa cells | Weak/Transient | [3][4] |
| This compound | MAPKAP kinase 2 (MK2) | Co-IP, In vitro kinase assay | HeLa cells | Moderate, direct | [3][4] |
| This compound | Hsp90 | Co-IP | Not specified | Moderate | [3] |
Experimental Protocols
Protocol for Co-immunoprecipitation of this compound
This protocol is optimized for the immunoprecipitation of endogenous this compound from mammalian cell lysates.
Materials:
-
Cell Culture: Mammalian cells expressing this compound (e.g., HEK293T, HeLa)
-
Lysis Buffer: 1X RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™)
-
Antibodies:
-
Anti-Bag-2 antibody (for immunoprecipitation)
-
Normal rabbit or mouse IgG (isotype control)
-
Antibodies against potential interacting partners (for Western blot detection)
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Wash Buffer: 1X TBS or PBS with 0.05% Tween-20
-
Elution Buffer: 1X Laemmli sample buffer
-
Instrumentation: Cell scraper, refrigerated centrifuge, rotator or rocker, magnetic rack (for magnetic beads), Western blot equipment.
Procedure:
-
Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to 1 mg of whole-cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack. d. Transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-Bag-2 antibody. For the negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of pre-washed Protein A/G beads to each tube. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. d. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: a. The eluted samples are ready for analysis by SDS-PAGE and Western blotting. b. Load the eluates and a sample of the whole-cell lysate (input control) on the gel. c. Perform Western blot analysis using antibodies against this compound and its expected interacting partners.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The following diagram illustrates the signaling pathway involving this compound, its interaction with the Hsp70 chaperone machinery, and its regulation by the p38 MAPK pathway.
Co-immunoprecipitation Experimental Workflow
The diagram below outlines the key steps of the co-immunoprecipitation protocol for this compound.
References
Application Notes and Protocols for Bag-2 Immunohistochemistry Staining in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Bcl-2-associated athanogene 2 (BAG-2) protein, its role in cellular pathways, and detailed protocols for its detection in tissue samples using immunohistochemistry (IHC).
Introduction to this compound
Bcl-2-associated athanogene 2 (this compound) is a co-chaperone protein that interacts with the ATPase domain of heat shock protein 70 (Hsp70).[1] It plays a crucial role in protein folding, stability, and degradation by regulating the function of Hsp70.[1] this compound is implicated in various cellular processes, including stress response, apoptosis, and tumorigenesis. Its expression levels have been shown to be altered in several cancers, making it a person of interest for diagnostic and therapeutic research. In some cancers, like hepatocellular carcinoma, this compound is upregulated, while in others, such as cervical cancer, its expression is downregulated.
This compound in Cellular Signaling
This compound is involved in multiple signaling pathways, often in a context-dependent manner. Its primary interaction is with Hsp70, where it functions as a nucleotide exchange factor, promoting the release of ADP and substrate from Hsp70.[1] This interaction can influence the stability of various client proteins.
Notably, this compound has been shown to interact with and stabilize mutant p53 proteins, a common feature in many cancers.[2][3][4][5] By inhibiting the E3 ubiquitin ligase CHIP (carboxyl-terminus of Hsp70-interacting protein), this compound prevents the degradation of oncogenic proteins like mutant p53, thereby promoting tumor growth and chemoresistance.[1][2]
Furthermore, this compound is a downstream target of the p38 MAPK signaling pathway, which is activated in response to cellular stress. This suggests a role for this compound in the cellular stress response.
Quantitative Data on this compound Expression
The expression of this compound can vary significantly between normal and cancerous tissues. The following tables summarize the reported expression levels of this compound in different cancer types as determined by immunohistochemistry.
Table 1: this compound Expression in Hepatocellular Carcinoma (HCC)
| Tissue Type | Number of Samples | This compound Expression Level | Reference |
| HCC | 10 | Significantly elevated in tumor tissues | [6] |
| Tumor-adjacent normal tissue | 10 | Lower expression compared to tumor tissues | [6] |
Table 2: this compound Expression in Breast Cancer
| Patient Cohort | Number of Patients | This compound Expression Status | Key Findings | Reference |
| Breast Cancer Patients | 310 | High vs. Low | High this compound expression correlated with poorer recurrence-free and distant metastasis-free survival. | [7] |
Table 3: this compound Expression in Cervical Cancer
| Tissue Type | Number of Samples | This compound Expression Level | Key Findings | Reference |
| Cervical Cancer | 39 | Significantly down-regulated in tumor tissues | Lower this compound protein levels correlated with higher tumor grade and stage. | [8] |
| Paracancerous Cervical Tissue | 39 | Higher expression compared to tumor tissues | [8] |
Experimental Protocols
Detailed Protocol for this compound Immunohistochemistry Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Place slides in a xylene bath twice for 5 minutes each.
-
Transfer slides to 100% ethanol for two changes of 3 minutes each.
-
Hydrate slides by sequential immersion in 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[8]
-
Heat the container in a microwave, water bath, or pressure cooker to 95-100°C for 10-20 minutes.[6] Do not allow the slides to boil dry.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse the slides with PBS (phosphate-buffered saline) twice for 5 minutes each.
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[6]
-
Rinse with PBS twice for 5 minutes each.
4. Blocking:
-
Apply a blocking solution (e.g., 5-10% normal goat serum or 1-5% BSA in PBS) to the sections and incubate for 1 hour at room temperature in a humidified chamber.[8][9]
5. Primary Antibody Incubation:
-
Dilute the primary anti-BAG2 antibody in a suitable antibody diluent. Recommended starting dilutions for polyclonal antibodies are between 1:50 and 1:200.[10]
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Rinse the slides with PBS three times for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes at room temperature.
-
Rinse the slides with PBS three times for 5 minutes each.
-
Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate for 30 minutes at room temperature.
-
Rinse the slides with PBS three times for 5 minutes each.
7. Chromogen Development:
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown staining intensity is reached (typically 2-10 minutes).[9]
-
Wash the slides with distilled water to stop the reaction.
8. Counterstaining:
-
Counterstain the slides with hematoxylin for 1-2 minutes to visualize the nuclei.[6]
-
Rinse the slides in running tap water.
9. Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene and mount with a permanent mounting medium.
IHC Scoring Method for this compound Expression
The following is an example of a semi-quantitative scoring system that can be adapted for this compound staining:
-
Staining Intensity: Scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
-
Percentage of Positive Cells: Scored as 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), or 4 (>75%).
-
Final Score: The final score can be calculated by multiplying the intensity and percentage scores. A final score can then be categorized as low or high expression based on a chosen cutoff value (e.g., the median score).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BAG2 drives chemoresistance of breast cancer by exacerbating mutant p53 aggregate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAG2 promotes tumorigenesis through enhancing mutant p53 protein levels and function | eLife [elifesciences.org]
- 4. BAG2 promotes tumorigenesis through enhancing mutant p53 protein levels and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. protocols.io [protocols.io]
- 7. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 8. arigobio.com [arigobio.com]
- 9. youtube.com [youtube.com]
- 10. raybiotech.com [raybiotech.com]
Application of Bag-2 Inhibitors in Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers interested in studying the function of Bcl-2-associated athanogene 2 (Bag-2) through its inhibition. Given the current landscape of available tools, this guide will focus on two primary strategies for inhibiting this compound activity in a research setting: pharmacological inhibition of the this compound-CHIP protein-protein interaction and genetic knockdown of this compound expression using small interfering RNA (siRNA).
Introduction to this compound
This compound is a co-chaperone protein that interacts with the ATPase domain of Hsp70, playing a crucial role in protein homeostasis, cell survival, and stress responses. It functions as a nucleotide exchange factor (NEF) for Hsp70, modulating its chaperone activity. Notably, this compound also acts as an inhibitor of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein). By binding to CHIP, this compound prevents the ubiquitination and subsequent degradation of Hsp70 and other chaperone-client proteins.[1][2] This regulatory role places this compound at the nexus of several critical signaling pathways, including the p38 MAPK, ERK1/2, and AKT/mTOR pathways, making it a compelling target for investigation in various diseases, particularly cancer and neurodegenerative disorders.[3][4]
Pharmacological Inhibition of the this compound-CHIP Interaction
While direct, selective small-molecule inhibitors of this compound are not yet widely available, research has identified compounds that can disrupt its interaction with key binding partners. One such compound is FIIN-2, which has been shown to block the this compound-CHIP interaction, leading to the promotion of apoptosis in cancer cells.[5]
It is critical for researchers to note that FIIN-2 is a well-characterized irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor.[1][2][6][7][8][9] Therefore, any cellular effects observed upon treatment with FIIN-2 may be a result of its action on FGFRs, this compound-CHIP, or other potential off-target effects. Careful experimental design, including the use of appropriate controls, is essential to dissect the specific contributions of this compound-CHIP inhibition.
Quantitative Data: FIIN-2 Potency
The following table summarizes the reported IC50 values of FIIN-2 against its primary targets, the FGFR family of receptor tyrosine kinases. This data is provided to help researchers select appropriate concentrations for their experiments and to be mindful of the compound's potent FGFR inhibitory activity.
| Target | IC50 (nM) | Reference |
| FGFR1 | 3.09 | [1][6][7] |
| FGFR2 | 4.3 | [1][6][7] |
| FGFR3 | 27 | [1][6][7] |
| FGFR4 | 45.3 | [1][6][7] |
| EGFR | 204 | [2][7] |
Note: The IC50 value for FIIN-2 against the this compound-CHIP interaction has not been explicitly reported in the reviewed literature. Researchers may need to determine the effective concentration for disrupting this interaction empirically in their specific experimental system.
Genetic Inhibition of this compound via siRNA
A direct and specific method to inhibit this compound function is to reduce its expression levels using small interfering RNA (siRNA). This approach allows for the study of the cellular consequences of this compound loss-of-function with high specificity.
Quantitative Data: siRNA Transfection Parameters
| Parameter | Recommendation | Reference |
| siRNA Final Concentration | 20-80 pmol (for a 6-well plate) | [10] |
| Transfection Reagent Volume | 2-8 µl (for a 6-well plate) | [10] |
| Incubation Time | 24-72 hours post-transfection | [11] |
Note: The optimal siRNA concentration and incubation time should be determined empirically for each cell line to achieve maximal knockdown with minimal off-target effects and cytotoxicity.
Experimental Protocols
Protocol 1: this compound Knockdown using siRNA and Verification by Western Blot
This protocol describes the transfection of cells with this compound specific siRNA to reduce its expression, followed by verification of the knockdown efficiency using Western blotting.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
This compound specific siRNA duplexes (validated sequences recommended)
-
Negative control siRNA (scrambled sequence)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20-80 pmol of this compound siRNA or control siRNA into 100 µl of Opti-MEM. b. In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add 0.8 ml of Opti-MEM to the siRNA-lipid complex mixture. c. Overlay the 1 ml mixture onto the cells. d. Incubate for 4-6 hours at 37°C. e. Add 1 ml of complete medium (containing 2x serum and antibiotics) without removing the transfection mixture.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add 100-200 µl of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-Bag-2 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Study this compound Interactions
This protocol is for investigating the interaction between this compound and its binding partners, such as CHIP, after experimental manipulation.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Bag-2 or anti-CHIP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to Co-IP lysis buffer but with a lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli buffer)
Procedure:
-
Pre-clearing the Lysate: a. To 500-1000 µg of protein lysate, add 20 µl of Protein A/G beads. b. Incubate with gentle rotation for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add 2-5 µg of the primary antibody (e.g., anti-Bag-2) or control IgG to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 30 µl of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 ml of cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: a. Resuspend the bead pellet in 30-50 µl of 2x Laemmli buffer. b. Boil the samples at 95°C for 5-10 minutes to elute the proteins and denature the antibody-protein complexes. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against the expected interacting proteins (e.g., anti-CHIP).
Protocol 3: Wound Healing (Scratch) Assay to Assess Cell Migration
This assay is used to evaluate the effect of this compound inhibition on cell migration.
Materials:
-
Cells transfected with this compound siRNA or control siRNA (from Protocol 1)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µl pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed the transfected cells into a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Create the "Wound": a. Once the cells are confluent, use a sterile 200 µl pipette tip to make a straight scratch across the center of the cell monolayer. b. Wash the wells gently with PBS to remove detached cells. c. Replace the PBS with fresh culture medium (serum-free or low-serum medium is often used to minimize cell proliferation).
-
Image Acquisition: a. Immediately after creating the scratch (time 0), capture images of the wound at defined locations using a microscope. b. Place the plate back in the incubator. c. Acquire images of the same locations at regular intervals (e.g., 8, 12, 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: a. Measure the area of the wound in the images from each time point using software like ImageJ. b. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0. c. Compare the rate of wound closure between cells with this compound knockdown and control cells.[3][4]
Visualizations
This compound Signaling Pathways
Caption: this compound signaling in stress response and apoptosis regulation.
Experimental Workflow: Studying this compound Inhibition
Caption: General workflow for studying the effects of this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing assay [bio-protocol.org]
- 4. Scratch Wound Healing Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. FIIN-2 | FGFR inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Bag-2 Protein in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-associated athanogene 2 (Bag-2) is a co-chaperone protein that plays a critical role in cellular protein quality control. As a member of the Bag family of proteins, it interacts with the ATPase domain of the 70 kDa heat shock protein (Hsp70), modulating its chaperone activity.[1] this compound functions as a nucleotide exchange factor (NEF) for Hsp70, facilitating the release of ADP and subsequent binding of ATP, a key step in the Hsp70 chaperone cycle that is essential for client protein folding and release.[2][3] Furthermore, this compound is a known inhibitor of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), thereby preventing the ubiquitination and subsequent proteasomal degradation of certain Hsp70 client proteins.[4][5]
Dysregulation of this compound has been implicated in various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. Its ability to influence the degradation of key proteins like Tau makes it a compelling target for therapeutic intervention.[3][6] These application notes provide detailed protocols for utilizing recombinant this compound protein in a variety of in vitro assays to investigate its biochemical functions and its interactions with key binding partners.
Data Presentation: Quantitative Analysis of Recombinant this compound Activity
The following tables summarize the quantitative effects of recombinant this compound protein in key in vitro assays.
| Assay | Protein Component(s) | This compound Concentration | Observed Effect | Reference |
| Hsp70 ATPase Activity | Recombinant Hsp70, ATP | 1 - 5 µM | Modulates ATPase activity by acting as a nucleotide exchange factor, accelerating the ATPase cycle. | [3] |
| CHIP E3 Ubiquitin Ligase Inhibition | Recombinant CHIP, Hsp70, E1, E2 (UbcH5b), Ubiquitin | 0.3 - 3 µM | Dose-dependent inhibition of CHIP-mediated ubiquitination of Hsp70 client proteins. | [2] |
| Tau Protein Degradation | Recombinant Tau, Proteasome | Not specified | Promotes the ubiquitin-independent degradation of phosphorylated Tau by the proteasome. | [6] |
| Hsp70 Nucleotide Release | Recombinant Hsp70, ADP | Not specified | Greatly accelerates the release of ADP from Hsp70. |
Signaling Pathways and Experimental Workflows
This compound in the Hsp70 Chaperone Cycle and CHIP Regulation
Caption: this compound modulates the Hsp70 chaperone cycle and inhibits CHIP-mediated ubiquitination.
p38 MAPK Signaling Pathway Involving this compound
Caption: p38 MAPK pathway leads to the phosphorylation and activation of this compound.
Experimental Workflow: Co-Immunoprecipitation of this compound and Binding Partners
Caption: General workflow for co-immunoprecipitation to identify this compound interacting proteins.
Experimental Protocols
Protocol 1: In Vitro Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of recombinant this compound.
Materials:
-
Recombinant Human Hsp70
-
Recombinant Human this compound
-
ATP
-
Assay Buffer: 25 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Hsp70 (e.g., 1 µM) in Assay Buffer.
-
To experimental wells, add varying concentrations of recombinant this compound (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM). For control wells, add an equivalent volume of Assay Buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30, 60, 90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength (typically around 620-650 nm).
-
Calculate the rate of ATP hydrolysis (nmol Pi/min/µg Hsp70) and compare the activity in the presence and absence of this compound.
Protocol 2: In Vitro CHIP E3 Ubiquitin Ligase Inhibition Assay
This assay determines the inhibitory effect of this compound on the E3 ubiquitin ligase activity of CHIP.
Materials:
-
Recombinant Human CHIP
-
Recombinant Human Hsp70
-
Recombinant Human this compound
-
Recombinant E1 Ubiquitin-Activating Enzyme
-
Recombinant E2 Ubiquitin-Conjugating Enzyme (UbcH5b)
-
Ubiquitin
-
ATP
-
Hsp70 client protein substrate (e.g., denatured luciferase)
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM ATP
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody and antibody against the client protein
Procedure:
-
Set up reaction tubes containing Ubiquitination Buffer, E1 (e.g., 100 nM), E2 (e.g., 500 nM), ubiquitin (e.g., 10 µM), and the Hsp70 client protein (e.g., 1 µM).
-
Add Hsp70 (e.g., 1 µM) and CHIP (e.g., 1 µM) to the reaction tubes.
-
To the experimental tubes, add increasing concentrations of recombinant this compound (e.g., 0.3 µM, 1 µM, 3 µM). To the control tube, add an equivalent volume of Ubiquitination Buffer.[2]
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using an anti-ubiquitin antibody to detect polyubiquitinated client protein and an antibody specific to the client protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of CHIP inhibition by this compound.
Protocol 3: Co-Immunoprecipitation of this compound and Interacting Proteins
This protocol is for the isolation and identification of proteins that interact with this compound from a cell lysate.
Materials:
-
Cells expressing this compound and potential interacting partners
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-Bag-2 antibody (validated for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blot detection of this compound and suspected interacting proteins
Procedure:
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with the anti-Bag-2 antibody or isotype control IgG overnight at 4°C with gentle rotation. A recommended starting antibody concentration is 1-10 µg per 1 mg of total protein.[7]
-
Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them 3-5 times with ice-cold Wash Buffer.
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against this compound and the suspected interacting proteins.
Protocol 4: In Vitro Tau Protein Degradation Assay
This assay assesses the ability of this compound to promote the degradation of Tau protein by the proteasome.
Materials:
-
Recombinant Human Tau protein (preferably phosphorylated)
-
Recombinant Human this compound
-
Purified 20S or 26S proteasome
-
Degradation Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
ATP (if using 26S proteasome)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Tau antibody
Procedure:
-
Set up reaction tubes containing Degradation Buffer and recombinant Tau protein (e.g., 1 µM).
-
To the experimental tubes, add varying concentrations of recombinant this compound (e.g., 0.5 µM, 1 µM, 2 µM). To the control tube, add an equivalent volume of Degradation Buffer.
-
Add the purified proteasome to all tubes. If using the 26S proteasome, also add ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C and take samples at different time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Tau antibody.
-
Quantify the amount of remaining full-length Tau at each time point to determine the rate of degradation in the presence and absence of this compound. One study found that in the presence of this compound, the half-life of Tau was reduced from 20 hours to 3 hours.[3]
Conclusion
Recombinant this compound protein is a valuable tool for dissecting the intricate mechanisms of protein quality control. The protocols outlined above provide a framework for investigating its role as a nucleotide exchange factor for Hsp70, an inhibitor of the E3 ligase CHIP, and a facilitator of Tau protein degradation. These in vitro assays are essential for screening and characterizing potential therapeutic agents that target the this compound-mediated pathways implicated in cancer and neurodegenerative diseases. Further optimization of these protocols may be necessary depending on the specific research question and the source of the recombinant proteins and other reagents.
References
- 1. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of nucleotide exchange and client binding by the novel Hsp70-cochaperone Bag2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cochaperone BAG2 Sweeps Paired Helical Filament- Insoluble Tau from the Microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholarly Article or Book Chapter | Structural basis of nucleotide exchange and client binding by the Hsp70 cochaperone Bag2 | ID: rv043269w | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Binding of Human Nucleotide Exchange Factors to Heat Shock Protein 70 (Hsp70) Generates Functionally Distinct Complexes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Troubleshooting & Optimization
Troubleshooting Bag-2 western blot low signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Bag-2 western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a western blot?
A1: The predicted molecular weight of human this compound is approximately 24 kDa. However, it may migrate in the range of 24-28 kDa on an SDS-PAGE gel. Always compare the observed band to a protein ladder to accurately estimate the size.
Q2: What are the most common reasons for a low or no signal for this compound?
A2: Low or no signal for this compound can stem from several factors:
-
Low Protein Abundance: this compound may be expressed at low levels in your specific cell line or tissue.
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.
-
Inefficient Protein Transfer: The transfer of this compound from the gel to the membrane may be incomplete.
-
Problems with Buffers or Reagents: Expired or improperly prepared buffers and detection reagents can significantly impact the signal.
-
Incorrect Blocking or Washing: Over-blocking or excessive washing can strip the antibody from the membrane.
Q3: How can I confirm if my target protein, this compound, is present in my sample?
A3: To confirm the presence of this compound in your sample, it is highly recommended to include a positive control. This could be a cell lysate from a cell line known to express this compound or a purified recombinant this compound protein. If you obtain a signal in the positive control lane at the correct molecular weight but not in your sample lane, it suggests that this compound may not be present or is below the detection limit in your sample.
Q4: What primary antibody dilution should I use for this compound?
A4: The optimal antibody dilution is antibody-specific and should be determined empirically. However, a general starting recommendation for a this compound antibody in a western blot is a concentration range of 0.04-0.4 µg/mL.[1] Always refer to the manufacturer's datasheet for specific recommendations.
Troubleshooting Low Signal for this compound
This section provides a structured approach to troubleshooting weak or absent signals in your this compound western blots.
Problem: No Signal Detected
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | - Confirm the primary antibody is validated for western blot. - Ensure the secondary antibody is appropriate for the primary antibody's host species. - Use a fresh dilution of both primary and secondary antibodies. - Increase the concentration of the primary and/or secondary antibody. |
| Low or No this compound Expression | - Run a positive control (e.g., lysate from a cell line with known this compound expression or recombinant this compound protein). - Increase the amount of total protein loaded onto the gel (20-40 µg is a good starting point). |
| Inefficient Transfer | - Verify successful transfer by staining the membrane with Ponceau S after transfer. - Ensure the transfer "sandwich" is assembled correctly and is tight. - For small proteins like this compound (~24 kDa), consider using a 0.2 µm pore size PVDF membrane to prevent "blow-through". |
| Inactive Detection Reagent | - Use fresh, unexpired ECL substrate. - Ensure the HRP enzyme on the secondary antibody has not been inactivated by sodium azide. |
Problem: Weak Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Protein Load | - Increase the total protein loaded per lane. |
| Suboptimal Antibody Incubation | - Increase the primary antibody incubation time (e.g., overnight at 4°C). - Ensure adequate agitation during incubations. |
| Excessive Washing | - Reduce the number or duration of wash steps. |
| Short Exposure Time | - Increase the exposure time when imaging the blot. |
Quantitative Data Summary
| Parameter | Recommendation |
| Protein Loading | 20-40 µg of total cell lysate |
| Primary Antibody Dilution | 0.04-0.4 µg/mL (start with datasheet recommendation) |
| Secondary Antibody Dilution | Typically 1:2,000 to 1:20,000 (refer to datasheet) |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Blocking Time | 1 hour at room temperature |
Detailed Experimental Protocol: this compound Western Blot
This protocol provides a general guideline. Optimization may be required for specific antibodies and sample types.
1. Sample Preparation: a. Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysate using a BCA or Bradford assay. c. Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer. d. Denature the samples by heating at 95-100°C for 5 minutes.
2. SDS-PAGE: a. Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (a 12% gel is suitable for this compound). b. Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For this compound, a 0.2 µm pore size membrane is recommended. b. After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency. Destain with TBST.
4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides
Caption: A streamlined workflow of the western blot experiment.
Caption: A decision tree for troubleshooting low this compound signal.
References
Bag-2 Plasmid Transfection Technical Support Center
Welcome to the technical support center for Bag-2 plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound protein?
This compound (Bcl-2-associated athanogene 2) is a co-chaperone protein that interacts with Hsc70/Hsp70.[1][2][3] It functions by competing with Hip for binding to the Hsc70/Hsp70 ATPase domain, which promotes the release of the substrate from the chaperone.[1][2][3] The BAG (Bcl-2-associated athanogene) domain, located near the C-terminus, is responsible for this interaction.[1][2][3]
Q2: What are the critical factors for successful plasmid transfection?
Several factors are crucial for achieving high transfection efficiency. These include maintaining healthy, actively dividing cells, using high-quality, endotoxin-free plasmid DNA, and optimizing the ratio of transfection reagent to DNA.[4][5][6] Other important considerations are cell confluency at the time of transfection, the duration of complex formation, and the post-transfection incubation period.[4][5][7]
Q3: How can I verify the expression of the this compound protein after transfection?
Post-transfection analysis is essential to confirm the expression of your gene of interest.[8][9] Common methods to verify this compound protein expression include Western blotting, which allows for the quantification of total protein expression from a cell population.[8][9] Another method is quantitative PCR (qPCR) to measure the levels of this compound mRNA.[8] Using a reporter gene, such as GFP, fused to your gene of interest can also help to visualize and quantify transfection efficiency.[8]
Q4: Can the size of the this compound plasmid affect transfection efficiency?
Yes, the size of the plasmid can influence transfection efficiency.[10][11] Larger plasmids may have a lower transfection efficiency compared to smaller plasmids.[10] It is important to optimize the transfection protocol, particularly the DNA concentration and the transfection reagent-to-DNA ratio, when working with larger plasmids.[11]
Troubleshooting Guide
Low transfection efficiency and high cell toxicity are common issues encountered during plasmid transfection. The following sections provide potential causes and solutions for these problems.
Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Use healthy, actively dividing cells at a low passage number (<20). Ensure cells are 70-90% confluent at the time of transfection.[6][7][12] Regularly check for mycoplasma contamination.[6] |
| Poor DNA Quality | Use high-purity plasmid DNA with an A260/A280 ratio of ≥1.8.[4][6] Ensure low endotoxin levels.[12] Verify DNA integrity by running it on an agarose gel.[13][14] |
| Incorrect Reagent-to-DNA Ratio | Optimize the ratio by performing a titration. Typical starting ratios range from 1:1 to 5:1 (reagent volume in µL to DNA mass in µg).[5][7] |
| Inadequate Complex Formation | Allow 15-30 minutes for the transfection reagent and DNA to form complexes at room temperature before adding to cells.[4][5] Avoid incubation times longer than one hour.[4] |
| Presence of Inhibitors | Some transfection reagents are inhibited by serum and antibiotics.[6] Check the manufacturer's protocol. If necessary, perform the transfection in serum-free and antibiotic-free media.[13] |
High Cell Toxicity
| Potential Cause | Recommended Solution |
| High Concentration of Transfection Reagent or DNA | Reduce the amount of transfection reagent and/or plasmid DNA. An excess of either can be toxic to cells.[12][15] Perform a titration to find the optimal, least toxic concentrations. |
| Contaminated Plasmid DNA | Endotoxins and other contaminants in the plasmid preparation can cause significant cell death.[12] Use a high-quality, endotoxin-free plasmid purification kit.[12] |
| Cells are Too Sparse or Over-confluent | Plate cells to be 70-90% confluent at the time of transfection.[7][13] Cells that are too sparse may be more sensitive to the transfection reagent, while over-confluent cells may not be actively dividing, leading to poor transfection and viability.[5] |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, it may be necessary to change the medium 4-6 hours after adding the transfection complexes to remove them and reduce toxicity.[15][16] |
| Inherent Toxicity of the Expressed Protein | Overexpression of some proteins, including those involved in apoptosis regulation like Bag-family proteins, can potentially induce cellular stress or toxicity. Perform a time-course experiment to assess cell health and protein expression at different time points post-transfection.[17] |
Experimental Protocols & Workflows
General Transfection Protocol (Lipid-Based Reagent)
This protocol provides a general guideline for transfecting a this compound plasmid into adherent mammalian cells in a 6-well plate format. Optimization is recommended for each specific cell type and plasmid.
Materials:
-
This compound plasmid DNA (high purity, endotoxin-free)
-
Lipid-based transfection reagent
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Complete growth medium (with and without serum/antibiotics)
-
Adherent cells in a 6-well plate (70-90% confluent)
-
Sterile microcentrifuge tubes
Protocol:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate so they are 70-90% confluent on the day of transfection.[7]
-
Complex Formation:
-
In a sterile tube, dilute 2.5 µg of this compound plasmid DNA in 250 µL of Opti-MEM™ I Medium. Mix gently.
-
In a separate sterile tube, dilute 5-10 µL of the lipid-based transfection reagent in 250 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-30 minutes at room temperature to allow for complex formation.[4]
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the 500 µL of DNA-lipid complexes to the cells.
-
Add 1.5 mL of complete growth medium (can be with or without serum/antibiotics, depending on the reagent).
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the cell type and the experimental goals.[12]
-
Analysis: After the incubation period, analyze the cells for this compound expression using methods like qPCR or Western blot.
Post-Transfection Analysis Workflow
Caption: Workflow for analyzing this compound expression after transfection.
Signaling Pathway
This compound is involved in the regulation of the Hsp70 chaperone system, which plays a crucial role in protein folding and cellular stress responses. It can influence pathways related to apoptosis.
Caption: Simplified this compound interaction pathway with the Hsp70 chaperone system.
References
- 1. BAG2 - Creative Bioarray [cellstrains.com]
- 2. BAG2 Proteins [antibodies-online.cn]
- 3. Sapphire North America [sapphire-usa.com]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 5. biocompare.com [biocompare.com]
- 6. polyplus-sartorius.com [polyplus-sartorius.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Validation of Gene Transfection/Transduction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimize Transfection of Cultured Cells [promega.com]
- 13. genscript.com [genscript.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. knowledge.lonza.com [knowledge.lonza.com]
Technical Support Center: Refinement of Bag-2 Activity Assay Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bag-2 activity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary "activity" of this compound that is measured in an assay?
A1: this compound, or BCL2-associated athanogene 2, is a co-chaperone that does not possess intrinsic enzymatic activity in the traditional sense. Its "activity" is defined by its ability to modulate the function of the Hsp70/Hsc70 chaperone system.[1] Therefore, a this compound activity assay typically measures one of two key functions:
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Chaperone (Holdase) Activity: this compound's ability to bind to misfolded proteins and prevent their aggregation.
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Nucleotide Exchange Factor (NEF) Activity: this compound's influence on the ATPase cycle of Hsp70, specifically by promoting the exchange of ADP for ATP.[1]
Q2: What are the common types of assays used to measure this compound activity?
A2: The two most common assays are:
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Protein Aggregation Assay: This assay monitors the ability of this compound to suppress the aggregation of a model substrate protein (e.g., citrate synthase, malate dehydrogenase, or insulin) that has been induced to misfold, typically by heat or chemical denaturation. Aggregation is often measured by monitoring light scattering.
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Hsp70 ATPase Assay: This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of this compound. This compound's co-chaperone activity will stimulate the ATPase activity of Hsp70. This is often quantified by measuring the amount of inorganic phosphate released.[2]
Q3: How does this compound interact with the Hsp70 chaperone system?
A3: this compound interacts with the ATPase domain of Hsp70/Hsc70.[1] This interaction is crucial for its function as a nucleotide exchange factor, which accelerates the release of ADP from Hsp70, a rate-limiting step in the chaperone cycle. This allows Hsp70 to bind a new ATP and be ready for another round of client protein folding. This compound also plays a role in the broader protein quality control system by inhibiting the E3 ubiquitin ligase CHIP, thereby preventing the degradation of certain chaperone client proteins.[1]
Signaling Pathway
The following diagram illustrates the central role of this compound in the Hsp70 chaperone cycle and its interplay with the ubiquitin-proteasome system via CHIP.
Experimental Protocols
Protein Aggregation (Holdase) Assay
This protocol assesses the ability of this compound to prevent the aggregation of a thermally denatured substrate protein.
Methodology:
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Prepare a reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the model substrate protein (e.g., 0.2 µM citrate synthase) in a suitable buffer (e.g., 40 mM HEPES-KOH, pH 7.5).
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Add this compound: To the experimental cuvettes, add varying concentrations of purified this compound protein. For the negative control, add an equivalent volume of buffer or a non-specific protein like BSA.
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Induce Aggregation: Place the cuvettes in a spectrophotometer equipped with a temperature-controlled cell holder. Increase the temperature to induce aggregation (e.g., 45°C for citrate synthase).
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Monitor Light Scattering: Measure the apparent absorbance (light scattering) at a wavelength where the proteins do not absorb (e.g., 360 nm) over time.
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Data Analysis: Plot the light scattering intensity against time. A lower rate of increase in light scattering in the presence of this compound indicates chaperone activity.
Hsp70 ATPase Assay
This protocol measures the influence of this compound on the ATP hydrolysis rate of Hsp70.
Methodology:
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Prepare the reaction mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4).[3]
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Add components: Add purified Hsp70 (e.g., 0.5 µM), this compound at various concentrations, and ATP (e.g., 1 mM) to the wells.[2][3] Include controls with Hsp70 alone and a no-enzyme control.
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Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-3 hours).[3]
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Measure Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay, or a luminescence-based assay like ADP-Glo®.[3][4]
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Data Analysis: Calculate the rate of ATP hydrolysis (e.g., in pmol Pi/min/µg Hsp70). An increase in the ATPase rate in the presence of this compound indicates its co-chaperone activity.[2]
Quantitative Data Summary
The following tables provide typical concentration ranges and expected results for this compound activity assays. These values may require optimization for specific experimental conditions.
Table 1: Typical Protein Concentrations for this compound Activity Assays
| Component | Aggregation Assay | Hsp70 ATPase Assay |
| This compound | 0.1 - 5 µM | 0.1 - 2 µM |
| Hsp70/Hsc70 | Not always required | 0.2 - 1 µM[3] |
| Substrate Protein | 0.1 - 1 µM | Not applicable |
| ATP | Not applicable | 0.5 - 2 mM[3] |
Table 2: Expected Results and Interpretation
| Assay Type | Readout | Expected Result with Active this compound | Interpretation |
| Aggregation Assay | Light Scattering (e.g., OD at 360 nm) | Decreased rate of increase | This compound is preventing the aggregation of the substrate protein. |
| Hsp70 ATPase Assay | Phosphate (Pi) Release | Increased rate of Pi release | This compound is stimulating the ATPase activity of Hsp70. |
Troubleshooting Guide
Experimental Workflow for a this compound Activity Assay
The following diagram outlines a general workflow for conducting a this compound activity assay, from initial setup to data analysis.
Issue 1: High background signal in the no-enzyme control (ATPase Assay).
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Possible Cause: ATP instability or contamination of reagents with phosphates.
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Solution: Use high-quality, fresh ATP. Ensure all buffers and water are free of phosphate contamination. Prepare fresh reagents.
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Possible Cause: Contaminating ATPase activity in other protein preparations.
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Solution: Repurify all protein components. As a control, test each component individually for ATPase activity.
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Issue 2: No significant difference between the control and this compound containing samples.
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Possible Cause: Inactive this compound or Hsp70 protein.
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Solution: Verify the integrity and purity of the proteins using SDS-PAGE. Confirm the folding status and activity of Hsp70 independently. Produce a fresh batch of protein if necessary.
-
-
Possible Cause: Suboptimal assay conditions.
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Solution: Optimize the concentrations of this compound, Hsp70, and ATP. Vary the incubation time and temperature. Ensure the pH of the buffer is optimal for Hsp70 activity (typically around 7.4-7.5).[3]
-
-
Possible Cause (Aggregation Assay): The substrate protein is not aggregating properly or is aggregating too quickly.
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Solution: Adjust the temperature or concentration of the chemical denaturant to achieve a measurable rate of aggregation in the control. Ensure the substrate protein is fully denatured before starting the measurement.
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Issue 3: High variability between replicate wells.
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Possible Cause: Pipetting errors or inconsistent mixing.
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Solution: Use calibrated pipettes and ensure thorough but gentle mixing of reagents in each well. Prepare a master mix for common reagents to minimize pipetting variations.
-
-
Possible Cause (Aggregation Assay): Dust or other particulates in the buffer or protein solutions causing light scattering.
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Solution: Filter all buffers and protein solutions through a 0.22 µm filter before use. Ensure cuvettes are clean and free of scratches.
-
-
Possible Cause: Temperature fluctuations across the plate or between experiments.
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Solution: Ensure uniform heating of the plate reader or water bath. Allow all reagents to equilibrate to the reaction temperature before starting the assay.
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Issue 4: The standard curve for the phosphate detection is not linear.
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Possible Cause: The concentrations of the standards are outside the linear range of the detection method.
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Solution: Prepare a wider range of standards to ensure the experimental values fall within the linear portion of the curve. It may be necessary to dilute the samples before measurement.
-
-
Possible Cause: Interference from components in the reaction buffer.
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Solution: Prepare the standard curve in the same buffer as the experimental samples to account for any matrix effects.
-
References
Preventing non-specific binding in Bag-2 pull-down assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Bag-2 pull-down assays.
Troubleshooting Guide: Preventing Non-specific Binding
High background and non-specific binding are common issues in pull-down assays that can obscure the identification of true binding partners. This guide provides a systematic approach to troubleshooting and optimizing your this compound pull-down experiments.
Problem: High Background or Multiple Non-specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Incubate beads with a blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer. Consider increasing the stringency of the wash buffer by moderately increasing the salt or detergent concentration. |
| Inappropriate Lysis Buffer | The composition of your lysis buffer can significantly impact non-specific binding. Optimize the salt and detergent concentrations. |
| Protein Aggregation | Ensure complete cell lysis and centrifugation to pellet insoluble material before incubation with the bait protein. |
| Contamination of Beads | Handle beads with care to avoid contamination. Use sterile pipette tips and tubes. |
Optimizing Lysis and Wash Buffers
The composition of your lysis and wash buffers is critical for minimizing non-specific interactions while preserving true protein-protein interactions. The following tables provide starting concentrations and recommended ranges for key buffer components.
Table 1: Lysis Buffer Composition
| Component | Starting Concentration | Recommended Range | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | 20-100 mM | Buffering agent |
| NaCl | 150 mM | 100-500 mM | Reduces non-specific ionic interactions |
| EDTA | 1 mM | 0.5-2 mM | Chelates divalent cations |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5% (v/v) | 0.1-1.0% (v/v) | Solubilizes proteins and reduces hydrophobic interactions |
| Protease Inhibitor Cocktail | 1X | 1X | Prevents protein degradation |
Table 2: Wash Buffer Composition
| Component | Starting Concentration | Recommended Range | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | 20-100 mM | Buffering agent |
| NaCl | 150 mM | 150-500 mM | Stringency of wash |
| EDTA | 1 mM | 0.5-2 mM | Chelates divalent cations |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5% (v/v) | 0.1-1.0% (v/v) | Reduces non-specific hydrophobic interactions |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to reduce non-specific binding in my this compound pull-down assay?
A1: The first and often most effective step is to perform a pre-clearing step. Incubate your cell lysate with the beads (e.g., Glutathione-Sepharose for a GST pull-down) before adding your bait protein (GST-Bag-2). This will capture proteins that non-specifically bind to the beads themselves, which can then be discarded.
Q2: Which blocking agent is best for this compound pull-down assays?
A2: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent. A concentration of 1% (w/v) in your binding buffer is a good starting point. Non-fat dry milk (typically 5% w/v) can also be used, but be aware that it contains phosphoproteins which could interfere with the study of certain protein interactions.
Q3: How do I choose the right salt and detergent concentrations for my wash buffer?
A3: The optimal concentrations depend on the specific interaction you are studying. Start with a physiological salt concentration (150 mM NaCl) and a moderate detergent concentration (0.5% NP-40 or Triton X-100). If you still observe high background, you can incrementally increase the NaCl concentration (e.g., to 250 mM, then 500 mM) to increase the stringency of the washes.[1]
Q4: Should I use a positive and negative control in my this compound pull-down assay?
A4: Yes, appropriate controls are essential for interpreting your results.
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Negative Control: Perform a pull-down using GST alone (without this compound) to identify proteins that bind non-specifically to the GST tag or the beads.[2]
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Positive Control: If you know a protein that interacts with this compound (e.g., Hsp70), you can use a purified version of this protein to confirm that your assay is working correctly.
Experimental Protocols
Detailed Protocol for GST-Bag-2 Pull-Down Assay
This protocol outlines the steps for a pull-down assay using GST-tagged this compound as the bait protein to identify interacting partners from a cell lysate.
1. Preparation of Cell Lysate
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Culture and harvest your cells of interest.
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Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
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Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1 for composition). A typical volume is 500 µL for a 10 cm plate.
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Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
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Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. Pre-clearing of Cell Lysate
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Equilibrate the required amount of Glutathione-Sepharose beads by washing them three times with Lysis Buffer.
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Add the equilibrated beads to your cleared cell lysate. Use approximately 20 µL of bead slurry per 1 mg of total protein.
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Incubate the lysate-bead mixture on a rotator at 4°C for 1 hour.
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Centrifuge at 500 x g for 5 minutes at 4°C to pellet the beads.
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Carefully collect the supernatant (pre-cleared lysate) and transfer it to a new tube.
3. Binding of Bait and Prey Proteins
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Add your purified GST-Bag-2 bait protein to the pre-cleared lysate. The optimal amount of bait protein should be determined empirically, but a starting point is 5-10 µg per 1 mg of lysate.
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As a negative control, add an equivalent amount of purified GST protein to a separate aliquot of pre-cleared lysate.
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Incubate the lysate-bait protein mixtures on a rotator at 4°C for 2-4 hours or overnight.
4. Pull-Down of Protein Complexes
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Add equilibrated Glutathione-Sepharose beads to each lysate-bait protein mixture.
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Incubate on a rotator at 4°C for 1-2 hours to allow the GST-tagged protein (and any bound partners) to bind to the beads.
5. Washing
-
Pellet the beads by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads by resuspending them in 1 mL of ice-cold Wash Buffer (see Table 2 for composition).
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Repeat the centrifugation and wash steps for a total of 3-5 times.
6. Elution
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After the final wash, remove all the supernatant.
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Elute the bound proteins by adding 2X SDS-PAGE sample buffer directly to the beads and boiling for 5-10 minutes. Alternatively, for native protein elution, use a buffer containing reduced glutathione (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).
7. Analysis
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Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected interacting protein.
Visualizations
Caption: Experimental workflow for a GST-Bag-2 pull-down assay.
Caption: Troubleshooting flowchart for non-specific binding.
Caption: this compound signaling in protein quality control.
References
Technical Support Center: Optimization of Primer Design for Bag-2 qPCR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of qPCR primers for the human Bag-2 gene.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when designing primers for this compound qPCR?
A1: For successful this compound qPCR, primers should ideally have the following characteristics:
-
Length: 18-30 nucleotides.[1]
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GC Content: 40-60%. This ensures stability without promoting non-specific annealing.[1] A GC-clamp (one or two G/C bases) at the 3' end can enhance binding specificity, but avoid more than three GCs in the last five bases.[1]
-
Melting Temperature (Tm): Between 50°C and 65°C. The Tm of the forward and reverse primers should be within 5°C of each other to ensure simultaneous binding.[1]
-
Amplicon Length: 70-200 base pairs for efficient amplification in standard qPCR cycling conditions.[2]
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Specificity: Primers should be designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA (gDNA).[3][4] Always perform a BLAST search against the organism's genome to check for potential off-target binding sites.[2][5]
-
Secondary Structures: Avoid sequences that can form internal hairpins or self-dimers. Also, ensure the forward and reverse primers are not complementary to each other to prevent the formation of primer-dimers.[1]
Q2: How can I check the specificity of my this compound primers before ordering them?
A2: Before synthesis, you should perform in silico analysis using online tools. The most crucial step is to use the Basic Local Alignment Search Tool (BLAST) from NCBI to check for potential off-target hybridization.[2][5] This involves searching your primer sequences against the human reference genome to ensure they only bind to the intended this compound gene target. Tools like Primer-BLAST can design and check primers for specificity simultaneously.
Q3: What is the recommended starting concentration for this compound primers in a qPCR reaction?
A3: A final concentration of 0.2 to 1 µM for each primer is a common starting point.[5][6] However, the optimal concentration may vary depending on the specific primer sequences and master mix used. It is often necessary to perform a primer concentration matrix (e.g., testing 200 nM, 400 nM, and 600 nM of each primer) to find the combination that yields the lowest Cq value and minimal non-specific amplification.
Troubleshooting Guide
Problem 1: No amplification or a very high Cq value for this compound.
This issue indicates that the PCR reaction is inefficient or has failed completely.
| Possible Cause | Recommended Solution |
| Poor Primer Design | Re-design primers following best practices. It is advisable to test at least two different primer pairs.[4] Ensure primers do not have significant secondary structures or high potential for primer-dimer formation. |
| Incorrect Annealing Temperature (Ta) | The Ta may be too high, preventing primers from binding to the template.[5] Optimize the Ta by running a temperature gradient PCR, typically from 5°C below the lowest primer Tm up to the extension temperature.[5][7] |
| Degraded Template (RNA/cDNA) | RNA is susceptible to degradation. Check RNA integrity using a spectrophotometer (ideal 260/280 ratio of ~2.0) or gel electrophoresis.[3] Always use freshly prepared cDNA or ensure it has been stored properly at -20°C or -80°C.[8] |
| Presence of PCR Inhibitors | Inhibitors carried over from the RNA extraction step can block amplification. Try diluting the cDNA template (e.g., 1:5, 1:10) to reduce the inhibitor concentration.[9] |
| Error in Reaction Setup | Ensure all reagents were added in the correct volumes. Use a checklist during pipetting.[10] Prepare a master mix for all reactions to minimize pipetting errors.[9] |
| Incorrect Instrument Setup | Verify that the correct fluorescent channel for your dye (e.g., SYBR Green) is selected for data collection.[9] |
Logical Workflow for Troubleshooting No Amplification
Caption: A decision tree for troubleshooting no amplification in qPCR.
Problem 2: Non-specific amplification (multiple peaks in the melt curve).
A single, sharp peak in the melt curve analysis indicates a specific product. Multiple peaks suggest the presence of off-target products or primer-dimers.[11]
| Possible Cause | Recommended Solution |
| Primer-Dimers | This is the most common cause of a low-Tm peak (typically <80°C).[12] Reduce the primer concentration or redesign primers to have less 3' end complementarity.[9][13] |
| Low Annealing Temperature (Ta) | An annealing temperature that is too low can permit primers to bind to non-target sequences.[5][13] Increase the Ta in 2°C increments to enhance specificity.[4] A gradient PCR is the most effective way to determine the optimal Ta. |
| Genomic DNA (gDNA) Contamination | If primers do not span an exon junction, gDNA can be amplified, resulting in an unexpected product. Treat RNA samples with DNase I before reverse transcription.[3][4] |
| Complex Target Sequence | Some amplicons have complex melting domains (e.g., GC-rich regions), which can naturally result in multiple peaks even with a single product.[11][14] Verify the product size by running the qPCR product on an agarose gel. A single band confirms a specific product despite a complex melt curve.[14] |
Interpreting Melt Curve Results
Caption: A logic diagram for interpreting qPCR melt curve analysis.
Experimental Protocols
Protocol 1: Determining Optimal Annealing Temperature (Ta) using Gradient qPCR
This protocol is essential for maximizing primer specificity and reaction efficiency.
-
Primer & Template Preparation:
-
Reconstitute this compound forward and reverse primers to a stock concentration of 100 µM. Create working stocks at 10 µM.
-
Prepare a pooled cDNA sample from your experimental conditions that is known to express this compound.
-
-
Reaction Setup:
-
Prepare a master mix containing qPCR master mix (e.g., SYBR Green-based), primers (at a final concentration of 400 nM each), and nuclease-free water.
-
Aliquot the master mix into a PCR plate or strip tubes.
-
Add an equal amount of the pooled cDNA to each reaction well.
-
Include a No-Template Control (NTC) for each primer set.
-
-
Thermal Cycler Programming:
-
Set up a standard 3-step qPCR program:
-
Initial Denaturation: 95°C for 2-5 minutes.[15]
-
Cycling (40 cycles):
-
Melt Curve Analysis: Program a melt curve step according to the instrument's instructions (e.g., ramp from 60°C to 95°C).
-
-
-
Data Analysis:
-
Identify the highest temperature that results in a low Cq value and a single, sharp peak in the melt curve analysis. This will be your optimal Ta.
-
Amplification at lower temperatures may show lower Cq values but could also produce primer-dimers or other non-specific products. Prioritize specificity (a single melt peak) over the lowest possible Cq.
-
Protocol 2: Validating Primer Efficiency with a Standard Curve
This protocol determines the amplification efficiency of your optimized this compound primers. An acceptable efficiency is between 90-110%.
-
Create a Serial Dilution Series:
-
Using the same pooled cDNA from the gradient experiment, create a 5-point serial dilution series (e.g., 1:1, 1:4, 1:16, 1:64, 1:256).
-
-
Reaction Setup:
-
Prepare a master mix using the optimal Ta determined in Protocol 1.
-
Set up triplicate reactions for each point in the dilution series.
-
Include triplicate NTC reactions.
-
-
Run qPCR:
-
Run the plate using the optimized thermal cycling protocol.
-
-
Data Analysis:
-
Plot the average Cq values (Y-axis) against the log of the dilution factor (X-axis).
-
The software will generate a linear regression line. The slope of this line is used to calculate the efficiency using the formula:
-
Efficiency = (10(-1/slope) - 1) * 100
-
-
A slope of -3.32 corresponds to 100% efficiency. The R² value of the standard curve should be ≥ 0.99 for the data to be considered reliable.
-
This compound Signaling Pathway Context
This compound (Bcl-2-associated athanogene 2) is a co-chaperone protein that interacts with Hsp70 and plays a role in protein folding, quality control, and degradation pathways.[16] Understanding its interactions is key to interpreting expression data. For example, cellular stress can induce changes in this compound expression as it participates in managing misfolded proteins.
Simplified this compound Interaction Pathway
Caption: Key interactions of this compound in the cellular stress response pathway.[16]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. youtube.com [youtube.com]
- 9. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 10. m.youtube.com [m.youtube.com]
- 11. science.smith.edu [science.smith.edu]
- 12. yeasenbio.com [yeasenbio.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. eu.idtdna.com [eu.idtdna.com]
- 15. mdpi.com [mdpi.com]
- 16. BAG2 structure, function and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bag-2 as a Therapeutic Target: A Comparative Guide for Researchers
An objective analysis of Bag-2 as a promising therapeutic target in oncology, with a focus on gastric and hepatocellular carcinomas. This guide provides a comparative overview of targeting this compound versus alternative therapeutic strategies, supported by experimental data, detailed protocols, and pathway visualizations.
Bcl-2-associated athanogene 2 (this compound) has emerged as a protein of significant interest in cancer biology. Functioning as a co-chaperone, it is implicated in several cellular processes that are critical for tumor progression, including the inhibition of apoptosis and the promotion of cell proliferation and metastasis. Its overexpression has been correlated with poor prognosis in several cancer types, making it a compelling candidate for therapeutic intervention. This guide offers a detailed comparison of targeting this compound against other therapeutic modalities, presenting the available preclinical data to aid researchers and drug development professionals in evaluating its potential.
Performance Comparison: Targeting this compound vs. Alternative Therapies
The validation of a therapeutic target hinges on demonstrating superior or synergistic efficacy compared to existing treatments. The following tables summarize the quantitative data from preclinical studies on this compound inhibition and compare it with the effects of standard-of-care chemotherapies and other targeted agents in relevant cancer models.
Table 1: In Vitro Efficacy of this compound Knockdown in Gastric Cancer Cells
| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |
| HGC-27 | This compound siRNA | Significant inhibition | Significant increase in apoptotic cells[1][2] | [1][2] |
| MKN-45 | This compound Knockout | - | Notable increase in apoptotic cells[3] | [3] |
| HGC-27 | This compound Knockout | - | Notable increase in apoptotic cells | [3] |
Table 2: In Vivo Efficacy of this compound Knockdown in a Gastric Cancer Xenograft Model
| Animal Model | Treatment | Effect on Tumor Growth | Reference |
| Nude mice with MKN-45 xenografts | This compound Knockout | Significantly reduced tumor volume and slowed tumor growth[3] | [3] |
Table 3: Comparative Efficacy of Standard Chemotherapy in Gastric Cancer
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| FOLFIRI | 45.5% | 3 months | 7 months | |
| Paclitaxel + Carboplatin | 16.7% | 3 months | 8 months |
Table 4: Efficacy of Targeted Therapies in Gastric Cancer
| Target | Drug | ORR | Disease Control Rate (DCR) | Reference |
| FGFR2 | RK-019 | - | - | |
| HER2 | Trastuzumab Deruxtecan | - | - |
Note: Direct comparative studies between this compound inhibitors and standard chemotherapies or other targeted agents in the same preclinical models are limited. The data presented here are compiled from different studies and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams illustrate the this compound signaling pathway and a typical workflow for validating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | BAG2 Promotes Proliferation and Metastasis of Gastric Cancer via ERK1/2 Signaling and Partially Regulated by miR186 [frontiersin.org]
- 3. Frontiers | Targeting the BAG2/CHIP axis promotes gastric cancer apoptosis by blocking apoptosome assembly [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Bag-2 Antibodies from Different Species
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available antibodies against Bcl-2-associated athanogene 2 (BAG-2), focusing on their cross-reactivity across human, mouse, and rat species. The information presented is based on available data from various suppliers to aid in the selection of the most suitable antibody for your specific research needs.
Performance Comparison of this compound Antibodies
The following table summarizes the performance of various this compound antibodies in key applications as reported by their respective manufacturers. While many antibodies are predicted to be cross-reactive based on sequence homology, this table focuses on experimentally validated data.
| Antibody/Supplier | Host Species | Tested Applications & Species | Reported Dilutions | Notes |
| Human Protein Atlas (HPA019918) | Rabbit | IHC: Human[1] | IHC: Not specified | Shows IHC data in human smooth muscle and pancreas tissues. Reports 87% and 86% sequence identity to mouse and rat orthologs, respectively, suggesting potential cross-reactivity.[1] |
| RayBiotech (Cat# 102-12282) | Rabbit | WB: HumanIHC-P: Human[2] | WB: 1:1000IHC: 1:10-50[2] | Predicted to react with mouse and bovine, but only human data is provided. Detects this compound in NCI-H460 cell lysate and human ovarian carcinoma tissue.[2] |
| MyBioSource (MBS9128294) | Rabbit | WB: Human, Mouse, RatIHC: Human, Mouse, Rat[3] | WB: 1:500 - 1:2000IHC: 1:50 - 1:200[3] | The datasheet indicates reactivity with all three species for both WB and IHC. |
| Aviva Systems Biology (OABF01526) | Not Specified | WB, IHC-P, IHC-F, IF, ELISA: Human, Mouse, Rat, Bovine, Dog, Horse, Porcine[4] | WB: 1:300-5000IHC-P: 1:200-400IHC-F: 1:100-500IF-ICC: 1:50-200ELISA: 1:500-1000[4] | This antibody is listed as "tested in" a wide range of species, including human, mouse, and rat, for multiple applications. |
| Selleck Chemicals (F3679) | Rabbit | WB, IP, IHC: Human[5] | WB: 1:1000-1:5000IP: 1:50IHC: 1:100[5] | Validated for use in human samples. |
| Boster Biological Technology | Rabbit, Mouse | WB, ELISA, Flow Cytometry, IHC: Human, Mouse, Rat, and other animal samples[6] | Not specified | States that their this compound antibodies react with human, mouse, and rat samples.[6] |
| Gentaur (GNT-027698) | Not Specified | WB, IHC, IF: Human, Mouse, Rat[7] | Not specified | Listed as reactive with human, mouse, and rat for the specified applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are representative protocols for Western Blotting and Immunohistochemistry for the detection of this compound.
Western Blotting Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (at the dilution recommended by the manufacturer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunohistochemistry (IHC-P) Protocol
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary this compound antibody (at the recommended dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Wash with PBS or TBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
This compound Signaling Pathway and Experimental Workflow
This compound is a co-chaperone for the 70 kDa heat shock protein (Hsp70) and plays a crucial role in protein quality control by regulating protein folding and degradation.[8][9] It functions as a nucleotide exchange factor for Hsp70, promoting the release of ADP and subsequent substrate release.[8] this compound is also known to inhibit the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), thereby preventing the ubiquitination and degradation of certain Hsp70 client proteins.[9] Furthermore, this compound has been implicated in the regulation of apoptosis and has been shown to be involved in signaling pathways such as the ERK1/2 and p38 MAPK pathways.[8][10]
Caption: A diagram illustrating the key signaling interactions of this compound.
The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of a this compound antibody.
Caption: Workflow for assessing this compound antibody cross-reactivity.
References
- 1. Anti-BAG2 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. raybiotech.com [raybiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. BAG2 Polyclonal Antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. spbase.org [spbase.org]
- 8. BAG2 structure, function and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BAG2 Promotes Proliferation and Metastasis of Gastric Cancer via ERK1/2 Signaling and Partially Regulated by miR186 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Bag-2 expression in healthy vs. diseased tissue
An Objective Comparison of Bcl-2-associated athanogene 2 (BAG-2) Expression in Healthy and Diseased Tissues, Supported by Experimental Data and Methodologies.
Bcl-2-associated athanogene 2 (this compound) is a co-chaperone protein that interacts with the Hsp70 molecular chaperone system to regulate a variety of cellular processes, including protein folding, apoptosis, and stress responses.[1][2][3] Emerging evidence indicates that dysregulation of this compound expression is implicated in the pathogenesis of several human diseases, most notably cancer and neurodegenerative disorders.[1][3][4] This guide provides a comparative analysis of this compound expression in healthy versus diseased tissues, summarizes quantitative data, and presents detailed experimental protocols for its detection and analysis.
Comparative Expression of this compound: Healthy vs. Diseased States
Quantitative analysis across multiple studies reveals a significant upregulation of this compound in various cancerous tissues compared to their healthy counterparts. In contrast, its role in neurodegenerative diseases is more complex, often acting as a neuroprotective factor.[4]
| Tissue Type | Condition | This compound Expression Level | Key Findings |
| Gastric Tissue | Healthy Gastric Mucosa | Low | Low expression was observed in 96.3% of normal samples.[5] |
| Gastric Cancer | High | High expression was found in 48.1% of cancer tissues and correlates with advanced tumor stage and poor differentiation.[5][6] | |
| Hepatic Tissue | Healthy Liver Tissue | Low | Expression is significantly lower compared to tumor tissues.[7] |
| Hepatocellular Carcinoma (HCC) | High | This compound is significantly up-regulated in HCC tissues. High expression is associated with advanced tumor stage and vascular invasion.[7] | |
| Breast Tissue | Healthy Breast Tissue | Low | Baseline expression is low in normal tissue. |
| Triple-Negative Breast Cancer (TNBC) | High | This compound is significantly over-expressed and promotes metastasis.[7] | |
| General Tumors | Healthy Tissues | Low | Normal cells typically contain lower levels of this compound.[8][9] |
| Various Tumors (with mutant p53) | High | This compound is frequently overexpressed in various human tumors, which is critical for the accumulation of mutant p53 (mutp53) proteins that drive tumor growth.[8][9] High this compound levels are often associated with poor patient outcomes.[8][9] | |
| Neuronal Tissue | Healthy Brain Tissue | Baseline | This compound is involved in maintaining the neuronal cytoskeleton.[1] |
| Alzheimer's Disease | Dysregulated | This compound plays a key role in the ubiquitin-independent degradation of phosphorylated tau, suggesting a neuroprotective function.[1][2] | |
| Parkinson's Disease | Dysregulated | This compound stabilizes the PINK1 protein by reducing its ubiquitination, which may protect against mitochondrial dysfunction and neurodegeneration.[3][10] |
Signaling Pathways and Molecular Interactions
This compound exerts its influence through complex signaling networks. In cancer, it is a critical regulator of oncoprotein stability, while in neurodegeneration, it aids in protein quality control.
One of the most well-documented roles of this compound in cancer is its ability to stabilize mutant p53 (mutp53), a common oncogene.[8][9] this compound binds to mutp53 in the cytoplasm and facilitates its translocation to the nucleus. There, it inhibits the interaction between mutp53 and MDM2, an E3 ubiquitin ligase, thereby preventing mutp53's degradation and promoting its oncogenic functions.[8][9]
References
- 1. BAG2 structure, function and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of BAG1 and BAG2: Insights into their structures, functions and implications in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAG2 Promotes Proliferation and Metastasis of Gastric Cancer via ERK1/2 Signaling and Partially Regulated by miR186 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | BAG2 Promotes Proliferation and Metastasis of Gastric Cancer via ERK1/2 Signaling and Partially Regulated by miR186 [frontiersin.org]
- 7. Pathology & Oncology Research | Bcl-2 Associated Athanogene 2 (BAG2) is Associated With Progression and Prognosis of Hepatocellular Carcinoma: A Bioinformatics-Based Analysis [por-journal.com]
- 8. BAG2 promotes tumorigenesis through enhancing mutant p53 protein levels and function | eLife [elifesciences.org]
- 9. BAG2 promotes tumorigenesis through enhancing mutant p53 protein levels and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene - BAG2 [maayanlab.cloud]
Bag-2 in the Spotlight: A Comparative Guide to Co-Chaperones in Protein Quality Control
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular chaperones and their co-chaperones is paramount in the quest to maintain cellular protein homeostasis and combat diseases ranging from cancer to neurodegeneration. This guide provides an in-depth comparison of Bcl-2-associated athanogene 2 (Bag-2) with other key Hsp70 co-chaperones, offering a critical analysis of their functions, mechanisms, and the experimental data that defines them.
At the heart of cellular protein quality control lies the Hsp70 chaperone system. Its ability to recognize and refold misfolded proteins or target them for degradation is finely tuned by a diverse cast of co-chaperones. Among these, this compound has emerged as a critical regulator, exhibiting a unique set of functions that distinguish it from other co-chaperones like the J-domain proteins (e.g., Hsp40), other Bag-family proteins, and nucleotide exchange factors (NEFs) such as HspBP1. This guide will dissect the role of this compound in the Hsp70 chaperone cycle, contrasting its performance with other notable co-chaperones and providing the detailed experimental context necessary for rigorous scientific inquiry.
Functional Comparison of this compound and Other Hsp70 Co-Chaperones
The function of Hsp70 is intrinsically linked to its ATPase cycle, which dictates its affinity for substrate proteins. Co-chaperones modulate this cycle at various stages, influencing substrate binding, ATP hydrolysis, and nucleotide exchange. This compound primarily functions as a nucleotide exchange factor (NEF), accelerating the release of ADP from the Hsp70 nucleotide-binding domain (NBD), which in turn facilitates the binding of ATP and the release of the substrate protein. However, its role extends beyond simple nucleotide exchange, most notably in its interplay with the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein).
| Co-Chaperone | Primary Function | Interaction with Hsp70 | Effect on Hsp70 ATPase Activity | Regulation of CHIP E3 Ligase |
| This compound | Nucleotide Exchange Factor (NEF), Inhibitor of CHIP | Binds to the ATPase domain[1][2][3] | Stimulates ADP/ATP exchange, accelerating the overall ATPase cycle[3] | Inhibits by abrogating the interaction between CHIP and its E2 conjugating enzyme[4] |
| Hsp40 (Hdj-1) | J-domain protein; substrate targeting and ATPase stimulation | Binds to both Hsp70 and substrate proteins | Strongly stimulates the intrinsic ATPase activity of Hsp70 | Can cooperate with CHIP to promote substrate ubiquitination |
| HspBP1 | Nucleotide Exchange Factor (NEF), Inhibitor of CHIP | Binds to the ATPase domain, competing with this compound[4] | Stimulates ADP/ATP exchange | Inhibits CHIP activity, but through a different mechanism than this compound, possibly by inducing conformational changes in the Hsp70/CHIP complex[4] |
| CHIP | E3 Ubiquitin Ligase | Binds to the C-terminus of Hsp70 via its TPR domain | Does not directly modulate ATPase activity | Mediates the ubiquitination of Hsp70 client proteins, targeting them for proteasomal degradation |
| Bag-1 | Nucleotide Exchange Factor (NEF) | Binds to the ATPase domain | Stimulates ADP/ATP exchange; can enhance Hsp70 ATPase activity, with an additive effect in the presence of Hsp40/Hdj-1[5] | Can promote CHIP-mediated degradation of certain substrates |
| Bag-3 | Nucleotide Exchange Factor (NEF) | Binds to the ATPase domain | Stimulates ADP/ATP exchange | Can link Hsp70 to the autophagy pathway |
Quantitative Performance Data
Direct quantitative comparisons of co-chaperone performance can provide invaluable insights into their specific cellular roles. The following table summarizes available data on the binding affinities of Bag-family proteins to Hsp72 (a member of the Hsp70 family).
| Co-Chaperone | Binding Affinity (KD) to apo-Hsp72 NBD |
| Bag-1 | 7.7 ± 2.4 nM |
| This compound | 170 ± 40 nM |
| Bag-3 | 3.3 ± 1.0 nM |
This data highlights the significantly weaker binding affinity of this compound for the Hsp70 nucleotide-binding domain compared to Bag-1 and Bag-3 under these specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the protein quality control machinery, the following diagrams, generated using Graphviz, illustrate key pathways and experimental setups.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for key experiments used to characterize the function of this compound and other co-chaperones.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Hsp70-Cochaperone Interaction
This protocol is designed to verify the interaction between Hsp70 and a co-chaperone of interest (e.g., this compound) in a cellular context.[6][7][8][9][10]
Materials:
-
Cell culture plates (10 cm)
-
HEK293T cells
-
Expression vectors for tagged "bait" protein (e.g., FLAG-Bag-2) and "prey" protein (e.g., HA-Hsp70)
-
Transfection reagent
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-FLAG M2 affinity gel (or other antibody-coupled beads)
-
Wash buffer (Lysis buffer without Triton X-100)
-
Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)
-
SDS-PAGE loading buffer
-
Antibodies: anti-FLAG, anti-HA, and appropriate secondary antibodies
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm plates. Co-transfect cells with plasmids encoding the tagged bait and prey proteins using a suitable transfection reagent. Incubate for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 1 ml of ice-cold lysis buffer to each plate and incubate on ice for 30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-FLAG M2 affinity gel to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 ml of ice-cold wash buffer.
-
Elution: Elute the bound proteins by adding elution buffer and incubating for 30 minutes at 4°C with gentle agitation. Alternatively, resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes.
-
Analysis: Analyze the eluted proteins and a sample of the input lysate by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies.
Protocol 2: In Vitro Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of co-chaperones.
Materials:
-
Purified Hsp70, Hsp40, this compound, and HspBP1 proteins
-
Assay buffer (25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing buffer (0.5 M LiCl, 1 M formic acid)
-
Phosphorimager
Procedure:
-
Reaction Setup: Prepare reaction mixtures in the assay buffer containing a fixed concentration of Hsp70 (e.g., 1 µM). Add co-chaperones (Hsp40, this compound, or HspBP1) at desired concentrations.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP to a final concentration of 50 µM. Incubate at 30°C.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots of the reaction mixture and stop the reaction by adding an equal volume of 1 M formic acid.
-
TLC Analysis: Spot 1-2 µl of each quenched reaction onto a TLC plate.
-
Chromatography: Develop the TLC plate in the developing buffer until the solvent front reaches the top.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amounts of free phosphate (32Pi) and unhydrolyzed ATP ([γ-32P]ATP) using a phosphorimager.
-
Data Analysis: Calculate the percentage of ATP hydrolyzed at each time point and determine the initial rate of ATP hydrolysis.
Protocol 3: In Vitro Ubiquitination Assay for CHIP E3 Ligase Activity
This assay assesses the ability of CHIP to ubiquitinate a substrate in the presence or absence of inhibitory co-chaperones like this compound.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and CHIP (E3 ligase)
-
Purified Hsp70 and a model substrate (e.g., denatured luciferase)
-
Purified this compound
-
Ubiquitin
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody and anti-substrate antibody
Procedure:
-
Reaction Assembly: Assemble the ubiquitination reactions in the reaction buffer. Include E1, E2, CHIP, Hsp70, the substrate, and ubiquitin.
-
Inhibitor Addition: To test the effect of this compound, add purified this compound to a subset of the reactions.
-
Initiation and Incubation: Initiate the reactions by adding ATP. Incubate at 37°C for 1-2 hours.
-
Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate and with an anti-substrate antibody to visualize the total amount of substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will indicate CHIP activity.
Protocol 4: Luciferase Refolding Assay
This assay measures the ability of the Hsp70 chaperone machinery to refold a denatured substrate protein, firefly luciferase.[11]
Materials:
-
Purified firefly luciferase
-
Denaturation buffer (6 M Guanidine-HCl in 100 mM K-HEPES pH 7.5, 5 mM DTT)
-
Refolding buffer (25 mM K-HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM ATP, 10 mM DTT)
-
Purified Hsp70, Hsp40, and this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Denaturation of Luciferase: Dilute purified luciferase into denaturation buffer and incubate for 1 hour at room temperature.
-
Refolding Reaction: Initiate refolding by diluting the denatured luciferase 100-fold into the refolding buffer containing the desired combination of Hsp70 and co-chaperones.
-
Measurement of Luciferase Activity: At various time points, take aliquots of the refolding reaction and measure the luciferase activity using a luminometer and the luciferase assay reagent.
-
Data Analysis: Plot the recovery of luciferase activity over time. The rate and extent of activity recovery are indicative of the efficiency of the chaperone-mediated refolding.
Concluding Remarks
This compound stands out as a multifaceted co-chaperone in the Hsp70 system. While sharing the nucleotide exchange function with other NEFs like HspBP1 and other Bag-family proteins, its distinct mechanism of CHIP inhibition and its weaker, more transient interaction with Hsp70 suggest a specialized role in fine-tuning the balance between protein refolding and degradation. The provided data and protocols offer a framework for further investigation into the precise regulatory functions of this compound and its potential as a therapeutic target in diseases characterized by protein misfolding and aggregation. Future studies employing direct, quantitative comparisons of this compound with other co-chaperones under a standardized set of conditions will be crucial for a complete understanding of its unique contributions to cellular protein quality control.
References
- 1. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Structural basis of nucleotide exchange and client binding by the novel Hsp70-cochaperone Bag2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CAIR-1/BAG-3 abrogates heat shock protein-70 chaperone complex-mediated protein degradation: accumulation of poly-ubiquitinated Hsp90 client proteins. | BioGRID [thebiogrid.org]
- 8. Co-immunoprecipitation [protocols.io]
- 9. youtube.com [youtube.com]
- 10. Axonal injury signaling is restrained by a spared synaptic branch | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
Unveiling the Partnership: A Comparative Guide to the Bag-2 and Hsp70 Interaction
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular chaperones and their co-chaperones is paramount. This guide provides a comprehensive comparison of the interaction between Bcl-2-associated athanogene 2 (Bag-2) and the 70-kilodalton heat shock protein (Hsp70), placing it in the context of other Hsp70 nucleotide exchange factors (NEFs). We delve into the experimental data that confirms this crucial partnership, detail the methodologies used to study it, and visualize the cellular pathways in which it operates.
The cellular protein quality control system relies on the precise functioning of molecular chaperones like Hsp70. These chaperones are central to maintaining protein homeostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and targeting damaged proteins for degradation. The activity of Hsp70 is tightly regulated by a cohort of co-chaperones, among which Nucleotide Exchange Factors (NEFs) play a critical role in the chaperone cycle. This compound is one such NEF that facilitates the release of ADP from Hsp70, a rate-limiting step that allows for a new cycle of substrate binding and release.
Quantitative Comparison of Hsp70 Nucleotide Exchange Factors
The affinity of NEFs for Hsp70 is a key determinant of their regulatory function. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for several Bag-family proteins with the nucleotide-binding domain (NBD) of Hsp72 (HSPA1A) using Isothermal Titration Calorimetry (ITC).
| Nucleotide Exchange Factor | Hsp70 Isoform | Method | Dissociation Constant (Kd) |
| This compound | Hsp72 (NBD) | ITC | 170 ± 40 nM |
| Bag-1 | Hsp72 (NBD) | ITC | 7.7 ± 2.4 nM |
| Bag-3 | Hsp72 (NBD) | ITC | 3.3 ± 1.0 nM |
This data highlights the varying affinities among Bag-family NEFs for Hsp70, suggesting distinct regulatory roles within the cell.
Experimental Confirmation of the this compound/Hsp70 Interaction
The interaction between this compound and Hsp70 has been robustly confirmed through various experimental techniques. These methods provide the foundational evidence for their partnership and are crucial for further investigation into the specifics of their interaction.
Key Experimental Methodologies:
-
Co-Immunoprecipitation (Co-IP): This widely used technique demonstrates in vivo protein-protein interactions. An antibody targeting this compound is used to pull it out of a cell lysate, and if Hsp70 is interacting with this compound, it will be pulled down as well. The presence of Hsp70 is then detected by Western blotting.
-
Glutathione S-Transferase (GST) Pull-Down Assay: This in vitro method confirms a direct interaction between two proteins. A recombinant GST-tagged this compound protein is immobilized on glutathione-coated beads. A lysate containing Hsp70 is then passed over the beads. If Hsp70 binds directly to this compound, it will be retained on the beads and can be detected by Western blotting.
-
Biolayer Interferometry (BLI): This label-free, real-time optical biosensing technique provides quantitative data on binding kinetics. One protein (e.g., biotinylated this compound) is immobilized on a biosensor tip, and the binding of the other protein (Hsp70) from a solution is measured by a shift in the interference pattern of light. This allows for the determination of association (kon) and dissociation (koff) rates, and the calculation of the dissociation constant (Kd).
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol to Confirm this compound/Hsp70 Interaction
Objective: To demonstrate the in vivo interaction between this compound and Hsp70 in cultured cells.
Materials:
-
Cell culture expressing this compound and Hsp70
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Bag-2 antibody (for immunoprecipitation)
-
Control IgG (e.g., rabbit IgG)
-
Protein A/G magnetic beads
-
Anti-Hsp70 antibody (for Western blotting)
-
Anti-Bag-2 antibody (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the anti-Bag-2 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis/Wash Buffer.
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Hsp70 and anti-Bag-2 antibodies to detect the co-immunoprecipitated proteins.
GST Pull-Down Assay Protocol for In Vitro this compound/Hsp70 Interaction
Objective: To confirm a direct physical interaction between this compound and Hsp70.
Materials:
-
Purified GST-tagged this compound protein
-
Purified Hsp70 protein or cell lysate containing Hsp70
-
Glutathione-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Bead Preparation: Wash the glutathione-agarose beads with cold Binding/Wash Buffer.
-
Bait Immobilization: Incubate the purified GST-Bag-2 protein with the washed beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait protein. As a negative control, incubate beads with GST alone.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Binding/Wash Buffer to remove unbound GST-Bag-2.
-
Prey Binding: Add the purified Hsp70 protein or cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hsp70 antibody.
Signaling Pathways and Logical Relationships
The interaction between this compound and Hsp70 is a key regulatory node in cellular protein homeostasis. Below are diagrams illustrating the role of this interaction in two critical cellular pathways.
Caption: Hsp70-mediated protein folding cycle regulated by this compound.
Caption: Role of this compound in the Hsp70-mediated protein degradation pathway.
This guide provides a foundational understanding of the this compound and Hsp70 interaction, supported by quantitative data and detailed experimental protocols. The visualized pathways offer a clear perspective on the cellular context of this crucial molecular partnership, aiding researchers in their efforts to unravel the complexities of protein homeostasis and its implications in health and disease.
Orthogonal Methods for Validating BAG2 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate research findings related to the BCL2-associated athanogene 2 (BAG2) protein. Below, we detail various techniques, present comparative data in structured tables, and provide comprehensive experimental protocols. This information is intended to assist researchers in rigorously confirming the molecular interactions and cellular functions of BAG2.
Co-Immunoprecipitation (Co-IP) to Validate In Vivo Protein-Protein Interactions
Co-immunoprecipitation is a robust technique to identify and validate the interaction of BAG2 with its binding partners within a cellular context. This method relies on an antibody to isolate BAG2 and any associated proteins from a cell lysate.
Data Presentation:
| Parameter | Co-Immunoprecipitation with Anti-BAG2 Antibody | Control Immunoprecipitation (e.g., with IgG) | Reference |
| Bait Protein | Endogenous or Over-expressed tagged BAG2 | N/A | [1] |
| Identified Interacting Proteins | Hsc70, CHIP | No specific bands for Hsc70 or CHIP detected | [1] |
| Relative Amount of Co-precipitated Hsc70 (normalized to BAG2) | High | Background | [1] |
| Relative Amount of Co-precipitated CHIP (normalized to BAG2) | Moderate | Background | [1] |
Experimental Protocol: Co-Immunoprecipitation of Endogenous BAG2
1. Cell Lysis:
-
Grow HeLa cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an anti-BAG2 antibody or a control IgG antibody overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash three to five times with ice-cold IP lysis buffer.
-
To elute the protein complexes, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5).
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BAG2, Hsc70, and CHIP, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow: Co-Immunoprecipitation
Figure 1. Workflow for Co-Immunoprecipitation.
In Vitro Binding Assays to Confirm Direct Interactions
In vitro binding assays, such as GST pull-down, are crucial for determining if the interaction between BAG2 and a putative partner is direct or mediated by other proteins in a complex.
Data Presentation:
| Parameter | GST-BAG2 Pull-Down | GST (Control) Pull-Down | Reference |
| Bait Protein | Purified GST-tagged BAG2 | Purified GST | [1] |
| Prey Proteins | Purified recombinant Hsc70 and CHIP | Purified recombinant Hsc70 and CHIP | [1] |
| Hsc70 Binding | Detected | Not Detected | [1] |
| CHIP Binding (in the presence of Hsc70) | Detected | Not Detected | [1] |
| Dissociation Constant (Kd) | Can be determined with quantitative analysis | N/A | [2][3][4] |
Experimental Protocol: GST Pull-Down Assay
1. Protein Expression and Purification:
-
Express GST-tagged BAG2 and GST alone (as a control) in E. coli.
-
Purify the proteins using glutathione-Sepharose beads.
-
Express and purify recombinant Hsc70 and CHIP proteins.
2. Binding Reaction:
-
Immobilize equal amounts of GST-BAG2 or GST on glutathione-Sepharose beads by incubating for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
Incubate the beads with purified Hsc70 and/or CHIP in a binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1% NP-40) for 2-4 hours at 4°C on a rotator.
3. Washing and Elution:
-
Wash the beads three to five times with binding buffer to remove non-specific binders.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using antibodies against Hsc70 and CHIP.
Logical Relationship: Direct vs. Indirect Interaction
Figure 2. Direct vs. indirect protein interactions.
Yeast Two-Hybrid (Y2H) Assay for High-Throughput Interaction Screening
The yeast two-hybrid system is a powerful genetic method to screen for novel protein-protein interactions and to confirm suspected interactions in a eukaryotic cellular environment.
Data Presentation:
| Parameter | Yeast Two-Hybrid (BAG2 as bait) | Negative Controls | Reference |
| Bait | BAG2 fused to a DNA-binding domain (e.g., GAL4-BD) | Lamin fused to GAL4-BD | [5][6][7] |
| Prey | cDNA library or specific protein (e.g., Hsc70) fused to an activation domain (e.g., GAL4-AD) | Empty prey vector | [5][6][7] |
| Reporter Gene Activation (e.g., HIS3, lacZ) | Growth on selective media, blue color in β-galactosidase assay | No growth, white color | [5][6][7] |
| Interaction Strength | Semi-quantitative (based on reporter gene expression levels) | N/A | [7] |
Experimental Protocol: Yeast Two-Hybrid Assay
1. Plasmid Construction:
-
Clone the full-length coding sequence of BAG2 into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the coding sequence of the potential interacting protein (e.g., Hsc70) into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
2. Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
3. Interaction Assay:
-
Plate the co-transformants on a higher stringency selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His), and potentially adenine (SD/-Trp/-Leu/-His/-Ade).
-
Growth on the higher stringency medium indicates a positive interaction.
4. Quantitative/Qualitative Analysis:
-
Perform a β-galactosidase filter lift assay or a liquid culture assay with ONPG or CPRG as a substrate to quantify the strength of the interaction. A blue color indicates a positive interaction.
Signaling Pathway: Yeast Two-Hybrid Principle
Figure 3. Principle of the Yeast Two-Hybrid system.
Validating BAG2's Role in MAPK Signaling
To validate the involvement of BAG2 in signaling pathways such as the MAPK pathway, it is essential to demonstrate that BAG2 expression or activity levels affect the phosphorylation status of key pathway components.
Data Presentation:
| Experimental Condition | p-p38 MAPK Levels (normalized to total p38) | p-ERK1/2 Levels (normalized to total ERK1/2) | Reference |
| Control Cells | Baseline | Baseline | [8] |
| BAG2 Overexpression | Increased | Increased | [8] |
| BAG2 Knockdown/Knockout | Decreased | Decreased | [8] |
| Stimulation (e.g., Anisomycin) | Significantly Increased | Variable | [8] |
Experimental Protocol: Western Blot for Phosphorylated Kinases
1. Cell Culture and Treatment:
-
Culture cells with varying levels of BAG2 expression (e.g., wild-type, BAG2-overexpressing, and BAG2-knockdown/knockout).
-
If applicable, treat cells with a known MAPK pathway activator (e.g., anisomycin for the p38 pathway) or inhibitor for a specified time course.
2. Protein Extraction:
-
Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in addition to protease inhibitors to preserve the phosphorylation status of proteins.
3. Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe separate membranes with antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-p38, anti-phospho-ERK1/2) and with antibodies for the total forms of these proteins.
-
Use the total protein levels for normalization to determine the relative change in phosphorylation.
Signaling Pathway: BAG2 in MAPK Signaling
Figure 4. Simplified MAPK signaling pathway involving BAG2.
References
- 1. BAG-2 Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to simple, direct, and quantitative in vitro binding assays [polscientific.com]
- 3. A guide to simple, direct, and quantitative in vitro binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carltonlab.com [carltonlab.com]
- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 7. ableweb.org [ableweb.org]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Bag-2 Orthologs: Unraveling Functional Conservation and Divergence Across Species
A comprehensive guide for researchers, scientists, and drug development professionals on the BCL2-associated athanogene 2 (Bag-2), a key player in cellular protein quality control. This guide provides a comparative analysis of this compound orthologs in various organisms, highlighting conserved functions and notable differences. Detailed experimental data is presented in structured tables, alongside methodologies for key experiments and visualizations of relevant signaling pathways.
Introduction
Bcl-2-associated athanogene 2 (this compound) is a member of the BAG family of co-chaperones that play a critical role in regulating the function of Heat shock protein 70 (Hsp70) and Hsp70-cognate (Hsc70).[1][2][3] By acting as a nucleotide exchange factor (NEF), this compound facilitates the release of ADP from Hsp70/Hsc70, a crucial step in the chaperone cycle that allows for the release and subsequent proper folding of substrate proteins.[1] This essential function in maintaining protein homeostasis, or proteostasis, implicates this compound in a multitude of cellular processes, including cell survival, proliferation, and stress responses.[4] Dysregulation of this compound has been linked to various human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3][5]
The this compound gene is evolutionarily conserved across a wide range of organisms, from yeast to mammals, underscoring its fundamental biological importance.[6][7] This guide provides a comparative overview of this compound orthologs in key model organisms—Homo sapiens (human), Mus musculus (mouse), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (nematode)—to illuminate the conserved and divergent aspects of its function and regulation.
Ortholog Comparison
A comparative analysis of this compound orthologs reveals a high degree of conservation in the core functional domain, the BAG domain, which is responsible for the interaction with Hsp70/Hsc70.[4][6] However, variations in the N-terminal region and overall protein size suggest potential for functional divergence.
| Feature | Homo sapiens (Human) | Mus musculus (Mouse) | Drosophila melanogaster (Fruit fly) | Caenorhabditis elegans (Nematode) |
| Gene Name | BAG2 | Bag2 | Bag2 | F48E8.3 |
| Protein Length (amino acids) | 211 | 211 | ~240 | ~230 |
| Key Domains | BAG domain | BAG domain | BAG domain | BAG domain |
| Primary Function | Co-chaperone for Hsp70/Hsc70, Nucleotide Exchange Factor | Co-chaperone for Hsp70/Hsc70, Nucleotide Exchange Factor | Predicted co-chaperone for Hsp70/Hsc70 | Predicted co-chaperone for Hsp70/Hsc70 |
Table 1: Comparison of this compound Orthologs in Different Organisms. This table summarizes the basic characteristics of this compound orthologs in human, mouse, fruit fly, and nematode.
Domain Architecture
The defining feature of all this compound orthologs is the presence of a C-terminal BAG domain, which is composed of three alpha-helices.[4][6] This domain mediates the interaction with the ATPase domain of Hsp70/Hsc70.[1][2] While the BAG domain is highly conserved, the N-terminal regions of this compound orthologs exhibit more variability in both sequence and length. This variation may contribute to differences in substrate specificity, subcellular localization, and interaction with other regulatory proteins.
Caption: Domain architecture of this compound orthologs.
Expression Patterns
In humans and mice, this compound is widely expressed across various tissues, with particularly high levels observed in muscle and brain tissues.[2][8] This broad expression pattern is consistent with its fundamental role in cellular maintenance. In Drosophila, expression data suggests a more dynamic pattern throughout development, while in C. elegans, the this compound ortholog is expressed in multiple cell types, including neurons and muscle cells.
| Organism | Tissue/Cell Type | Expression Level |
| Homo sapiens | Smooth muscle, Heart, Brain | High |
| Mus musculus | Skeletal muscle, Heart, Brain | High |
| Drosophila melanogaster | Embryo, Larva, Adult tissues | Varies with developmental stage |
| Caenorhabditis elegans | Neurons, Muscle cells, Intestine | Broadly expressed |
Table 2: Tissue and Cellular Expression of this compound Orthologs. This table provides a summary of the expression patterns of this compound in different organisms.
Cellular Localization
The subcellular localization of this compound is predominantly cytoplasmic, where it can readily interact with the Hsp70/Hsc70 chaperone machinery.[8] However, studies in human cells have also reported its association with the endoplasmic reticulum and mitochondria, suggesting that this compound may have specialized functions in these organelles, particularly under conditions of cellular stress.[1][2]
| Organism | Subcellular Localization |
| Homo sapiens | Cytosol, Endoplasmic Reticulum, Mitochondria[1][2][8] |
| Mus musculus | Primarily Cytosol |
| Drosophila melanogaster | Predicted to be Cytosolic |
| Caenorhabditis elegans | Cytosol |
Table 3: Subcellular Localization of this compound Orthologs. This table outlines the primary subcellular locations of this compound in the studied organisms.
Interacting Partners and Signaling Pathways
The primary interacting partners of this compound are the Hsp70 and Hsc70 chaperones. Beyond this core interaction, this compound is known to associate with a variety of other proteins, influencing their stability and function. A key regulatory interaction is with the E3 ubiquitin ligase CHIP (Carboxyl-terminus of Hsp70-Interacting Protein). This compound can inhibit the ubiquitin ligase activity of CHIP, thereby preventing the degradation of chaperone-bound client proteins and promoting their proper folding.[1] This interplay between this compound and CHIP represents a critical checkpoint in the cellular protein quality control system.
Caption: The central role of this compound in the Hsp70 chaperone cycle.
Experimental Protocols
A variety of experimental techniques are employed to study the function of this compound and its orthologs. Below are outlines of key methodologies.
Co-Immunoprecipitation (Co-IP) to study Protein-Protein Interactions
This technique is used to determine if two proteins physically interact within a cell.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to preserve protein complexes.
-
Antibody Incubation: An antibody specific to the "bait" protein (e.g., this compound) is added to the cell lysate and incubated to allow for the formation of antibody-protein complexes.
-
Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., Hsp70).
Caption: A simplified workflow for Co-Immunoprecipitation.
In Vitro Chaperone Activity Assay
This assay measures the ability of this compound to assist Hsp70 in refolding a denatured substrate protein.
Methodology:
-
Protein Purification: Recombinant Hsp70, this compound, and a substrate protein (e.g., luciferase) are purified.
-
Denaturation: The substrate protein is denatured using heat or chemical denaturants.
-
Refolding Reaction: The denatured substrate is diluted into a refolding buffer containing Hsp70 and ATP, with or without this compound.
-
Activity Measurement: The enzymatic activity of the refolded substrate (e.g., light emission for luciferase) is measured over time. An increase in the rate and yield of refolding in the presence of this compound indicates its co-chaperone activity.
Gene Knockdown using RNA interference (RNAi)
RNAi is used to reduce the expression of the this compound gene to study the functional consequences.
Methodology:
-
siRNA Design: Small interfering RNAs (siRNAs) targeting the this compound mRNA are designed and synthesized.
-
Transfection: The siRNAs are introduced into cultured cells using a transfection reagent.
-
Incubation: The cells are incubated for 24-72 hours to allow for the degradation of the target mRNA.
-
Analysis: The level of this compound protein is assessed by Western blotting to confirm knockdown. Phenotypic changes in the cells are then observed and analyzed.
Conclusion
The comparative study of this compound orthologs across different species reveals a highly conserved core function as a co-chaperone for the Hsp70/Hsc70 system. The ubiquitous presence of the BAG domain and the fundamental role in protein quality control highlight its importance in cellular physiology. While the core function is conserved, variations in the N-terminal regions, expression patterns, and interacting partners suggest that this compound orthologs may have evolved to acquire specialized roles in different organisms and cellular contexts. Further research into these divergent aspects will be crucial for a complete understanding of this compound's biological functions and its potential as a therapeutic target in a range of human diseases. This guide provides a foundational resource for researchers embarking on the study of this essential and multifaceted protein.
References
- 1. BAG2 structure, function and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAG2 structure, function and involvement in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What's in the 'BAG'?--A functional domain analysis of the BAG-family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of BAG1 and BAG2: Insights into their structures, functions and implications in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAG domain - Wikipedia [en.wikipedia.org]
- 7. The BAG proteins: a ubiquitous family of chaperone regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAG2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of BAG2 Protein Waste
For researchers, scientists, and drug development professionals, the proper disposal of biological materials is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe handling and disposal of waste containing the BAG2 (BCL2-associated athanogene 2) protein, a co-chaperone involved in various cellular processes. As there is no specific safety data sheet (SDS) for the disposal of the BAG2 protein itself, the following procedures are based on established guidelines for the disposal of recombinant proteins and biohazardous waste.[1][2][3][4][5]
Core Principles of Biological Waste Management
The primary goal of proper waste management is to protect laboratory personnel, the public, and the environment from potential biological hazards.[3] All waste contaminated with recombinant or synthetic nucleic acids, which may be used in the production of BAG2 protein, must be decontaminated before disposal.[2][4] Adherence to institutional, local, and national regulations for biohazardous waste is mandatory.[3]
Step-by-Step Disposal Procedures for BAG2 Protein Waste
The appropriate disposal method for BAG2 protein waste depends on its physical state (liquid or solid) and the nature of the contaminants.
1. Liquid Waste Disposal (e.g., cell culture supernatants, protein solutions):
Liquid waste containing BAG2 protein must be decontaminated before it can be discharged into the sanitary sewer.[1] Chemical disinfection is a common and effective method.
-
Procedure:
-
Collect all liquid waste containing BAG2 in a leak-proof, rigid container that is clearly labeled with a biohazard symbol.[1]
-
Add a suitable chemical disinfectant. A common and effective choice is fresh bleach (sodium hypochlorite), added to a final concentration of 10%.[1][4]
-
Ensure thorough mixing of the disinfectant with the waste.
-
Allow a minimum contact time of 30 minutes for complete decontamination.[1][4]
-
After decontamination, the treated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
2. Solid Waste Disposal (e.g., contaminated labware, PPE):
Solid waste that has come into contact with BAG2 protein, such as petri dishes, pipette tips, gloves, and gowns, should be treated as biohazardous waste.[1][3]
-
Procedure:
-
Segregate solid waste at the point of generation into designated, leak-proof containers lined with an autoclavable biohazard bag.[1] These containers must be clearly marked with the universal biohazard symbol.
-
For items like petri dishes, double-bagging is recommended to prevent leakage.[1]
-
Do not overfill waste containers; bags should be closed when they are approximately three-quarters full to allow for steam penetration during autoclaving.[2]
-
The preferred method for decontaminating solid biohazardous waste is steam sterilization (autoclaving).[2]
-
Once autoclaved and rendered non-infectious, the waste can typically be disposed of in the regular trash, depending on institutional policies.
-
3. Sharps Waste Disposal:
Any sharp objects contaminated with BAG2 protein, such as needles, syringes, or broken glass, must be disposed of in a designated sharps container.[1][3]
-
Procedure:
-
Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container that is labeled with the biohazard symbol.[1]
-
Never attempt to recap, bend, or break needles.
-
Sharps containers should be sealed and disposed of according to your institution's regulated medical waste procedures when they are three-quarters full.
-
Quantitative Data for Decontamination
| Parameter | Recommendation | Source |
| Chemical Disinfectant | Sodium Hypochlorite (Bleach) | [1][4] |
| Final Concentration | 10% | [1][4] |
| Minimum Contact Time | 30 minutes | [1][4] |
Experimental Protocols
While specific experimental protocols for the disposal of BAG2 are not available, the validation of decontamination methods is a key experimental procedure in laboratory safety. A common protocol to validate the effectiveness of an autoclave cycle for decontaminating biological waste is the use of biological indicators.
-
Autoclave Efficacy Testing using Biological Indicators:
-
Objective: To verify that the autoclave cycle is sufficient to kill highly resistant microorganisms.
-
Materials: Commercially available biological indicators (BIs) containing spores of Geobacillus stearothermophilus.
-
Methodology:
-
Place a BI vial or strip in the center of the waste load to be autoclaved. For larger loads, place BIs in several locations.
-
Run the autoclave cycle according to standard operating procedures for biohazardous waste.
-
After the cycle is complete and the load has cooled, retrieve the BI.
-
Aseptically transfer the BI to the provided growth medium (if it is not self-contained).
-
Incubate the processed BI along with a non-autoclaved (positive control) BI at the appropriate temperature (typically 55-60°C).
-
Observe for growth (indicated by turbidity or a color change in the medium) after the recommended incubation period (usually 24-48 hours).
-
-
Expected Results: The autoclaved BI should show no growth, while the positive control BI should show growth. This result indicates a successful decontamination cycle.
-
Logical Workflow for BAG2 Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with BAG2 protein.
Caption: Decision workflow for the segregation and disposal of BAG2-contaminated laboratory waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BAG2
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the BCL2-associated athanogene 2 (BAG2) protein. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.
Essential Personal Protective Equipment (PPE)
The handling of BAG2, a recombinant protein, necessitates the use of standard laboratory PPE to prevent contamination and ensure personal safety. The following table summarizes the required PPE for various laboratory activities involving BAG2.
| Task Category | Minimum Required PPE | Recommended Additional PPE |
| General Handling & Preparation (e.g., aliquoting, buffer exchange) | - Lab coat- Safety glasses with side shields- Nitrile gloves | - Face shield (if splash risk exists) |
| Protein Purification & Analysis (e.g., chromatography, SDS-PAGE) | - Lab coat- Safety goggles- Nitrile gloves | - Chemical-resistant apron |
| Cell-Based Assays (e.g., cell culture, transfection) | - Lab coat- Safety glasses with side shields- Nitrile gloves | - Gown or coveralls- Double-gloving |
Operational Plan: From Handling to Disposal
A systematic approach to the entire workflow involving BAG2 is critical for safety and experimental success.
Handling and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the BAG2 protein solution as recommended by the manufacturer, typically at -20°C or -80°C, to maintain its stability and activity.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can denature the protein, it is recommended to create single-use aliquots upon first use.
-
Labeling: Clearly label all tubes with the protein name, concentration, and date.
Disposal Plan
Proper disposal of BAG2 protein and contaminated materials is crucial to prevent environmental release and ensure a safe laboratory environment.
-
Liquid Waste: Liquid waste containing BAG2, such as unused protein solutions and supernatant from cell cultures, should be decontaminated before disposal. A common method is to treat the liquid waste with a final concentration of 10% bleach and allow it to sit for at least 30 minutes before disposing it down the drain with copious amounts of water.[1][2]
-
Solid Waste: Solid waste contaminated with BAG2, including pipette tips, microfuge tubes, and gloves, should be disposed of in a designated biohazardous waste container.[1][3] These containers are typically lined with a red biohazard bag. When the bag is three-quarters full, it should be securely closed and autoclaved before final disposal as regular trash.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with BAG2 must be disposed of in a designated sharps container to prevent puncture injuries.
Key Signaling Pathways Involving BAG2
BAG2 functions as a co-chaperone for Hsp70/Hsc70 and is involved in several critical cellular signaling pathways. Understanding these pathways is essential for designing and interpreting experiments.
p38 MAPK Signaling Pathway
BAG2 is a downstream target of the p38 MAPK signaling cascade, which is activated by various extracellular stresses. This pathway plays a role in regulating cellular responses to stress.
Caption: The p38 MAPK signaling cascade leading to BAG2 activation.
ERK1/2 Signaling Pathway
BAG2 has been shown to interact with and regulate the ERK1/2 signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: BAG2 modulation of the ERK1/2 signaling pathway.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Identify BAG2 Interacting Proteins
This protocol provides a detailed methodology to identify proteins that interact with BAG2 within a cellular context.
I. Materials and Reagents
-
Cell Culture: Mammalian cell line of interest, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Transfection (if necessary): Plasmid encoding tagged-BAG2 (e.g., HA-BAG2, FLAG-BAG2), transfection reagent.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail.
-
Antibodies: Antibody specific to the tag on BAG2 (for immunoprecipitation), isotype control antibody, antibody against a known interacting protein (positive control), antibody against a non-interacting protein (negative control).
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies, ECL substrate.
II. Experimental Workflow
The following diagram illustrates the key steps in the co-immunoprecipitation workflow.
Caption: Workflow for Co-Immunoprecipitation.
III. Step-by-Step Procedure
-
Cell Culture and Lysis:
-
Culture cells to approximately 80-90% confluency. If expressing a tagged version of BAG2, transfect the cells 24-48 hours prior to lysis.
-
Wash cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the antibody specific to the tagged-BAG2 (or endogenous BAG2) to the pre-cleared lysate. As a negative control, add an isotype control antibody to a separate aliquot of the lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes from the beads.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BAG2 (to confirm successful immunoprecipitation) and potential interacting partners.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely advance their understanding of the biological roles of BAG2.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
